Carperitide
Description
This compound has been reported in Metasequoia glyptostroboides with data available.
This compound is a Protein drug with a maximum clinical trial phase of III.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H203N45O39S3/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)/t64-,65-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQLIUXCMFBZME-MPVJKSABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H203N45O39S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346607 | |
| Record name | Carperitide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3080.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85637-73-6, 89213-87-6 | |
| Record name | Atrial Natriuretic Factor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085637736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carperitide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089213876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atrial natriuretic peptide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carperitide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89213-87-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Carperitide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carperitide, a recombinant form of human alpha-atrial natriuretic peptide (α-hANP), is a potent vasodilator and natriuretic agent primarily utilized in the treatment of acute heart failure. This technical guide provides an in-depth overview of the discovery, synthesis, and biological action of this compound. It details both the recombinant production and chemical synthesis methodologies, including experimental protocols and quantitative data. Furthermore, this document elucidates the signaling pathways through which this compound exerts its therapeutic effects and provides protocols for key experimental assays used in its characterization.
Discovery and Development
This compound, also known as SUN 4936, was developed by Daiichi Sankyo.[1] It is a 28-amino acid peptide that is identical to the endogenous human α-ANP. The discovery of endogenous ANP in the 1980s and its role in cardiovascular homeostasis paved the way for the development of this compound as a therapeutic agent. It was first approved in Japan for the treatment of acute heart failure. The primary motivation for its development was to harness the beneficial hemodynamic effects of ANP, which include vasodilation, natriuresis, and diuresis, in a clinical setting.[2]
Synthesis of this compound
This compound can be produced through two primary methods: recombinant DNA technology and chemical peptide synthesis.
Recombinant Production in Escherichia coli
The production of this compound is often achieved through recombinant expression in E. coli.[3][4] This method allows for the large-scale and cost-effective synthesis of the peptide.
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Gene Synthesis and Vector Construction: The gene encoding human α-ANP is synthesized and cloned into an expression vector, such as pET28a(+) or pCLaHtrp3t.[3][4] Often, the gene is expressed as a fusion protein with a tag (e.g., His6-tag or Glutathione S-transferase) to enhance stability and facilitate purification.[3][5] A specific protease cleavage site (e.g., for Endoproteinase Lys-C or Achromobacter protease I) is typically engineered between the fusion tag and the this compound sequence.[3][4]
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Expression: The expression vector is transformed into a suitable E. coli host strain, such as BL21(DE3).[3] The bacterial culture is grown to an optimal density, and protein expression is induced, commonly with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Inclusion Body Solubilization: After expression, the bacterial cells are harvested and lysed. This compound, often expressed as inclusion bodies, is separated from the soluble proteins by centrifugation. The inclusion bodies are then washed and solubilized using denaturing agents like urea or guanidinium hydrochloride.
-
Protein Refolding: The solubilized fusion protein is refolded into its native conformation, typically by dialysis or rapid dilution into a refolding buffer.
-
Enzymatic Cleavage: The fusion tag is removed by enzymatic cleavage with a specific protease (e.g., Endoproteinase Lys-C or Achromobacter protease I) that recognizes the engineered cleavage site.[3][4]
-
Purification: The cleaved this compound is purified from the fusion tag and other contaminants using a combination of chromatographic techniques. Common methods include reverse-phase high-performance liquid chromatography (RP-HPLC) and size-exclusion chromatography.[6][7]
-
Characterization: The purity and identity of the final product are confirmed by analytical techniques such as HPLC, mass spectrometry, and amino acid analysis.[7][8][9][10]
| Parameter | Value | Reference |
| Expression System | E. coli BL21(DE3) with pET28a(+) vector | [3] |
| Yield | ~16 mg/L of bacterial culture | [3] |
| Purity | >90% | [3] |
| Molecular Weight | 3080 Da | [3] |
Chemical Synthesis
Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a common method for the chemical synthesis of this compound.[11] A fragment-based approach can be employed to improve efficiency.
-
Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is used as the solid support.[12] The first C-terminal amino acid (Arginine in this compound) is attached to the resin.
-
Fragment Synthesis: The this compound sequence is divided into several fragments. Each fragment is synthesized on the resin using a standard Fmoc-SPPS protocol. This involves sequential steps of Fmoc deprotection (typically with piperidine in DMF), amino acid coupling (using activating agents like HBTU/HOBt or DIC/HOBt), and washing.[12][13]
-
Fragment Coupling: The synthesized peptide fragments are cleaved from the resin and then coupled together in a solution-phase reaction to form the full-length this compound sequence.
-
Disulfide Bond Formation: The intramolecular disulfide bond between the two cysteine residues is formed through oxidation, often using air oxidation or other oxidizing agents.
-
Cleavage and Deprotection: The final peptide is cleaved from the solid support, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[14]
-
Purification: The crude peptide is purified by RP-HPLC.
-
Characterization: The purity and identity of the synthetic this compound are confirmed by HPLC and mass spectrometry.[8][9][10]
| Parameter | Value | Reference |
| Synthesis Strategy | Fmoc solid-phase fragment synthesis | [11] |
| Crude Peptide Purity | >75% | [11] |
| Total Yield | >25% | [11] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by activating the natriuretic peptide receptor-A (NPR-A), which is a guanylyl cyclase-coupled receptor.[15] This initiates a signaling cascade that leads to vasodilation and natriuresis.
Binding of this compound to NPR-A activates the intracellular guanylyl cyclase domain, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[15] The elevated intracellular cGMP levels then activate Protein Kinase G (PKG), which in turn phosphorylates various downstream targets in vascular smooth muscle cells and the kidneys. This leads to vasodilation (relaxation of blood vessels) and increased natriuresis (sodium excretion) and diuresis (water excretion).[15] this compound also inhibits the renin-angiotensin-aldosterone system.
Experimental Workflows and Protocols
cGMP Measurement in Vascular Smooth Muscle Cells
This assay quantifies the intracellular accumulation of cGMP in response to this compound stimulation.
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Cell Culture: Plate vascular smooth muscle cells in a multi-well plate and grow to confluence.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation. Then, stimulate the cells with various concentrations of this compound for a defined period.
-
Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer to release intracellular cGMP.
-
cGMP Quantification: Quantify the cGMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Generate a standard curve using known concentrations of cGMP. Calculate the cGMP concentrations in the samples and plot them against the this compound concentrations to obtain a dose-response curve.
Ex Vivo Vasodilation Assay Using Aortic Rings
This assay assesses the vasodilatory effect of this compound on isolated blood vessels.
-
Tissue Preparation: Euthanize a rat and excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.[16]
-
Mounting: Suspend the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration and Pre-constriction: Allow the rings to equilibrate under a resting tension. Then, induce a stable contraction with a vasoconstrictor agent like phenylephrine or norepinephrine.
-
This compound Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.
In Vivo Natriuresis and Diuresis Assay in Rats
This assay measures the effect of this compound on urine and sodium excretion in a live animal model.
-
Animal Preparation: House rats in individual metabolic cages that allow for the separate collection of urine and feces. Provide free access to food and water.
-
This compound Administration: Administer this compound to the test group of rats, typically via intravenous infusion. Administer a vehicle control to the control group.
-
Urine Collection: Collect urine from each rat at predetermined time intervals (e.g., every hour for several hours).
-
Measurement of Diuresis: Measure the volume of urine collected at each time point to determine the diuretic effect.
-
Measurement of Natriuresis: Determine the sodium concentration in the collected urine samples using a flame photometer or an ion-selective electrode.
-
Data Analysis: Calculate the total urine output and sodium excretion over the collection period. Compare the results from the this compound-treated group with the control group to determine the statistical significance of the diuretic and natriuretic effects.
Conclusion
This compound represents a significant therapeutic agent in the management of acute heart failure, leveraging the physiological actions of endogenous ANP. Its production through both recombinant and chemical synthesis methods allows for a reliable supply for clinical use. A thorough understanding of its synthesis, signaling pathway, and methods for its characterization is crucial for researchers and professionals in the field of drug development. The protocols and data presented in this guide offer a comprehensive resource for the scientific community engaged in the study and application of this compound and other natriuretic peptides.
References
- 1. Evaluation of endothelium-derived nitric oxide mediated vasodilation utilizing ex vivo perfusion of an intact vessel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genebiosystems.com [genebiosystems.com]
- 3. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 4. Bacterial synthesis of recombinant alpha-human atrial natriuretic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.org [mdanderson.org]
- 6. Synthesis of recombinant atrial natriuretic peptide (rANP) using hybrid fusion protein-phage fr coat/ANP (CP/ANP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overexpression and purification of recombinant atrial natriuretic peptide using hybrid fusion protein REF-ANP in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN103204923B - Solid phase fragment method prepares this compound - Google Patents [patents.google.com]
- 12. peptide.com [peptide.com]
- 13. CN104530218A - Solid-phase synthesis method of teriparatide - Google Patents [patents.google.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. researchgate.net [researchgate.net]
- 16. reprocell.com [reprocell.com]
The Role of Carperitide in Cardiovascular Homeostasis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides an in-depth technical overview of carperitide, a synthetic analogue of human alpha-atrial natriuretic peptide (α-hANP). It details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines representative experimental protocols, and visualizes complex biological and experimental processes.
Introduction
This compound, also known as alpha-human atrial natriuretic peptide (hANP), is a 28-amino-acid synthetic peptide hormone that plays a critical role in cardiovascular homeostasis.[1] It is a recombinant form of the endogenous atrial natriuretic peptide (ANP) that is naturally synthesized, stored, and released by atrial myocytes in response to atrial wall distension, which occurs with increased blood volume and pressure.[2][3] Primarily utilized in Japan for the management of acute decompensated heart failure (ADHF), this compound exerts its therapeutic effects through a combination of vasodilation, diuresis, and natriuresis, which collectively reduce cardiac preload and afterload.[3][4] This guide explores the molecular underpinnings of this compound's function and the experimental basis for its clinical application.
Mechanism of Action: The NPR-A/cGMP Signaling Pathway
This compound's physiological effects are mediated through its binding to and activation of the natriuretic peptide receptor-A (NPR-A), also known as guanylate cyclase-A (GC-A).[2][5][6] This receptor is a transmembrane protein with an extracellular ligand-binding domain and an intracellular domain possessing guanylate cyclase activity.[2][6]
The binding of this compound to NPR-A induces a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase domain.[6] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] cGMP acts as a crucial second messenger, activating cGMP-dependent protein kinase G (PKG).[2][7] The activation of PKG initiates a cascade of phosphorylation events in various target cells, including vascular smooth muscle cells, renal tubular cells, and adrenal gland cells, resulting in the wide-ranging physiological effects of this compound.[2]
Physiological Effects on Cardiovascular Homeostasis
The elevation of intracellular cGMP triggers multiple downstream effects that are central to this compound's role in managing cardiovascular stress.
Vasodilation and Hemodynamic Effects
In vascular smooth muscle cells, PKG activation leads to the relaxation of the muscle, causing vasodilation of both arteries and veins.[2] This vasodilation reduces systemic vascular resistance (afterload) and central venous pressure (preload), thereby decreasing the workload on the failing heart.[3]
Renal Effects: Natriuresis and Diuresis
In the kidneys, this compound enhances renal function.[8] It dilates afferent glomerular arterioles and constricts efferent arterioles, increasing the glomerular filtration rate (GFR).[8] Furthermore, it acts on the renal tubules to inhibit sodium reabsorption.[2] These actions collectively lead to increased excretion of sodium (natriuresis) and water (diuresis), which helps to reduce total blood volume and alleviate fluid overload.[2][3]
Neurohormonal Modulation
This compound also plays a crucial role in counter-regulating neurohormonal systems that are often over-activated in heart failure. It inhibits the Renin-Angiotensin-Aldosterone System (RAAS) by suppressing renin secretion, which in turn reduces the production of angiotensin II and aldosterone.[2][8] This leads to further vasodilation and reduced sodium and water retention. Additionally, this compound has an inhibitory effect on the sympathetic nervous system, helping to decrease heart rate and sympathetic vasoconstriction.[2]
Quantitative Data from Key Studies
The following tables summarize quantitative outcomes from notable preclinical and clinical investigations of this compound.
Table 1: Hemodynamic Effects of this compound
| Parameter | Study Population | Intervention | Baseline Value (Mean ± SD) | Post-Intervention Value (Mean ± SD) | P-Value | Reference |
|---|---|---|---|---|---|---|
| Pulmonary Capillary Wedge Pressure (PCWP) | Patients with severe heart failure post-MI (n=9) | This compound (0.05-0.10 µg/kg/min) | 21 ± 6 mmHg | 11 ± 5 mmHg (at 4 hours) | <0.01 | [9] |
| Plasma Aldosterone | Patients with severe heart failure post-MI (n=9) | This compound (0.05-0.10 µg/kg/min) | 148 ± 68 pg/mL | 56 ± 29 pg/mL | <0.05 | [9] |
| Systemic Vascular Resistance | Dogs with low-output heart failure | This compound (0.1-1 µg/kg/min) | Not Specified | Decreased | N/A | [10] |
| Cardiac Output | Dogs with low-output heart failure | this compound (0.1-1 µg/kg/min) | Not Specified | Increased | N/A |[10] |
Table 2: Clinical Outcomes and Adverse Events
| Endpoint | Study/Trial | This compound Group | Control/Standard Treatment Group | Metric (95% CI) | P-Value | Reference |
|---|---|---|---|---|---|---|
| In-Hospital Mortality | Propensity Score-Matched Analysis (n=734) | Treated | Not Treated | Odds Ratio: 2.13 (1.17-3.85) | 0.013 | [11] |
| Death and Rehospitalization (18-month follow-up) | PROTECT Study (n=49) | 11.5% (3/26) | 34.8% (8/23) | N/A | 0.0359 | [12] |
| All-cause Death & HF Hospitalization (2-year follow-up) | LASCAR-AHF Trial (n=247) | 29.5% (36/122) | 28.0% (35/125) | Hazard Ratio: 1.26 (0.78-2.06) | 0.827 | [13][14] |
| Clinical Improvement | "Real World" Registry (n=3,777) | 82% of patients | N/A | N/A | N/A | [15] |
| Adverse Event (Any) | "Real World" Registry (n=3,777) | 16.9% of patients | N/A | N/A | N/A | [15] |
| Hypotension (Adverse Event) | "Real World" Registry (n=3,777) | 9.5% of patients | N/A | N/A | N/A |[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involving this compound.
Protocol: Assessment of Hemodynamic Effects in a Canine Model of Heart Failure
This protocol is a generalized representation based on methodologies described in animal studies.[10][16]
-
Animal Preparation:
-
Anesthetize adult mongrel dogs using an appropriate agent (e.g., sodium pentobarbital).
-
Intubate and mechanically ventilate the animals.
-
Perform a left thoracotomy to expose the heart.
-
Induce acute heart failure by coronary artery occlusion (e.g., ligation of the left anterior descending coronary artery) combined with saline loading to increase cardiac filling pressures.
-
-
Instrumentation and Monitoring:
-
Insert a catheter into the femoral artery to continuously monitor systemic arterial blood pressure.
-
Place a Swan-Ganz catheter via the jugular vein into the pulmonary artery to measure pulmonary arterial pressure (PAP), right atrial pressure (RAP), and pulmonary capillary wedge pressure (PCWP).
-
Use thermodilution via the Swan-Ganz catheter to determine cardiac output (CO).
-
Calculate systemic vascular resistance (SVR) using the formula: SVR = (Mean Arterial Pressure - Mean RAP) / CO.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in sterile saline.
-
Following stabilization of the heart failure model, begin a continuous intravenous infusion of this compound at desired doses (e.g., 0.1 to 1.0 µg/kg/min).
-
A control group should receive a saline infusion of equivalent volume.
-
-
Data Collection and Analysis:
-
Record all hemodynamic parameters at baseline (pre-infusion) and at regular intervals throughout the infusion period (e.g., every 15-30 minutes).
-
Collect blood samples at baseline and specified time points to measure plasma levels of this compound, cGMP, renin, and aldosterone using ELISA or RIA kits.
-
Analyze data using appropriate statistical tests (e.g., repeated measures ANOVA) to compare changes from baseline and differences between treatment and control groups.
-
References
- 1. Innovative Therapeutics: Designer Natriuretic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Current Understanding of the Compensatory Actions of Cardiac Natriuretic Peptides in Cardiac Failure: A Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Modulation of Guanylate Cyclase Pathway Activity—Mechanism and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanylyl Cyclase/Atrial Natriuretic Peptide Receptor-A: Role in the Pathophysiology of Cardiovascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cardiovascular and renal effects of this compound and nesiritide in cardiovascular surgery patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Usefulness of this compound for the treatment of refractory heart failure due to severe acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Is Associated With Increased In-Hospital Mortality in Acute Heart Failure: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Effect of low-dose administration of this compound for acute heart failure: the LASCAR-AHF trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multicenter prospective investigation on efficacy and safety of this compound for acute heart failure in the 'real world' of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Effect of this compound (alpha-human atrial natriuretic polypeptide) on the cardiovascular system in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
Carperitide Signaling Pathway via cGMP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide, a recombinant form of human atrial natriuretic peptide (ANP), is a key therapeutic agent in the management of acute heart failure.[1][2] Its mechanism of action is intrinsically linked to the cyclic guanosine monophosphate (cGMP) signaling pathway, a crucial regulator of cardiovascular homeostasis. This technical guide provides a comprehensive overview of the this compound signaling cascade, from receptor binding to downstream physiological effects. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the molecular interactions, quantitative parameters, and experimental methodologies that underpin our understanding of this vital pathway.
Core Signaling Pathway
The signaling cascade initiated by this compound is a multi-step process that translates an extracellular signal into a series of intracellular events, culminating in significant physiological responses.
Receptor Binding and Guanylate Cyclase Activation
This compound, like its endogenous counterpart ANP, initiates its action by binding to the natriuretic peptide receptor-A (NPR-A).[3] This receptor is a transmembrane protein with an extracellular ligand-binding domain and an intracellular domain possessing guanylate cyclase activity.[4] The binding of this compound to NPR-A induces a conformational change in the receptor, leading to the activation of its intrinsic guanylate cyclase domain.[3] This activation is a critical first step, as it catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][5]
cGMP as a Second Messenger
The resulting increase in intracellular cGMP concentration is the central event in the this compound signaling pathway. cGMP acts as a second messenger, propagating the signal within the cell. The magnitude of the cGMP response is dose-dependent. For instance, in thoracic aorta smooth muscle cells, a 24-hour treatment with 1 µM of an ANP analog, atriopeptin III, has been shown to cause a sixfold increase in basal cGMP levels.[6]
Activation of Protein Kinase G (PKG)
The primary effector of cGMP in this pathway is cGMP-dependent protein kinase (PKG).[3] cGMP binds to the regulatory domain of PKG, causing a conformational change that activates the kinase's catalytic domain.[7] This activation enables PKG to phosphorylate a variety of downstream protein substrates on serine and threonine residues, thereby modulating their activity and leading to the physiological effects of this compound.[3][8]
Downstream Effects and Physiological Responses
The activation of PKG by this compound-induced cGMP leads to several key physiological outcomes:
-
Vasodilation: PKG phosphorylates several proteins in vascular smooth muscle cells that lead to a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium. This results in smooth muscle relaxation and vasodilation, which in turn reduces systemic vascular resistance and blood pressure.[3][9]
-
Natriuresis and Diuresis: In the kidneys, this compound-mediated cGMP signaling increases the glomerular filtration rate and inhibits sodium reabsorption in the renal tubules. This leads to increased excretion of sodium (natriuresis) and water (diuresis), helping to reduce blood volume.[3]
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): this compound can suppress the release of renin, thereby inhibiting the RAAS, a key system in blood pressure regulation and fluid balance.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data related to the this compound signaling pathway.
| Parameter | Cell Type | Agonist (Concentration) | Change in cGMP Level | Reference |
| Basal cGMP Level Increase | Thoracic Aorta Smooth Muscle Cells | Atriopeptin III (1 µM) | Sixfold increase over basal | [6] |
| Downstream Effect | Cell Type | Agonist | Observed Effect | Reference |
| VASP Phosphorylation | Cardiac Myocytes | ANP | Rapid phosphorylation at Ser239 | [10] |
| VASP Phosphorylation | Platelets | BNP | Significant increase in the presence of IBMX (30 µM) | [11] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the this compound-cGMP signaling pathway.
Measurement of cGMP Levels
1. Radioimmunoassay (RIA):
-
Principle: A competitive binding assay where a known quantity of radiolabeled cGMP competes with the cGMP in the sample for binding to a limited amount of anti-cGMP antibody. The amount of radioactivity is inversely proportional to the concentration of cGMP in the sample.
-
Protocol Outline:
-
Prepare cell or tissue lysates.
-
Incubate samples with a mixture of 125I-labeled cGMP and a specific anti-cGMP antibody.
-
Separate antibody-bound cGMP from free cGMP.
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
Quantify cGMP concentration by comparing with a standard curve.[12]
-
2. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle: A competitive immunoassay where cGMP in the sample competes with a fixed amount of enzyme-labeled cGMP for binding to a limited number of anti-cGMP antibody binding sites coated on a microplate.
-
Protocol Outline:
-
Add samples and standards to microplate wells coated with anti-cGMP antibody.
-
Add enzyme-conjugated cGMP to each well and incubate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate for the enzyme and incubate to allow color development.
-
Stop the reaction and measure the absorbance at a specific wavelength. The intensity of the color is inversely proportional to the cGMP concentration.[4]
-
Measurement of Guanylate Cyclase Activity
-
Principle: This assay measures the production of cGMP from GTP in the presence of a membrane preparation containing the NPR-A receptor.
-
Protocol Outline:
-
Isolate membrane fractions from cells or tissues of interest.
-
Incubate the membrane preparation with GTP and a buffer containing necessary cofactors (e.g., Mg2+ or Mn2+).
-
Stimulate the reaction with this compound or ANP.
-
Stop the reaction and measure the amount of cGMP produced using RIA or ELISA.[12]
-
Measurement of Protein Kinase G (PKG) Activity
1. Colorimetric Kinase Assay:
-
Principle: This assay measures the phosphorylation of a specific PKG peptide substrate by PKG in the cell lysate. The amount of phosphorylated substrate is then quantified colorimetrically.
-
Protocol Outline:
-
Prepare cell or tissue lysates.
-
Add the lysate to a microplate well containing a PKG-specific peptide substrate and ATP.
-
Incubate to allow for the phosphorylation reaction.
-
Add a detection antibody that specifically binds to the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.
-
Measure the absorbance to quantify PKG activity.[8]
-
2. Western Blot for VASP Phosphorylation:
-
Principle: Vasodilator-stimulated phosphoprotein (VASP) is a well-known substrate of PKG. The phosphorylation of VASP at specific sites (e.g., Ser239) can be used as a surrogate marker for PKG activity.
-
Protocol Outline:
-
Treat cells with this compound for various times and concentrations.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for phosphorylated VASP (Ser239).
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Detect the signal using chemiluminescence and quantify the band intensity.[10]
-
Visualizations
Caption: The this compound signaling pathway from receptor binding to physiological response.
Caption: Workflow for the experimental measurement of intracellular cGMP concentrations.
References
- 1. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jacc.org [jacc.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. research.unipg.it [research.unipg.it]
- 5. Cyclic GMP-dependent signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of atrial natriuretic peptide receptors in vascular smooth muscle cells: role of cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Constitutive Protein Kinase G Activation Exacerbates Stress-induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKG-Modified TSC2 Regulates mTORC1 Activity to Counter Adverse Cardiac Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Regulation of VASP phosphorylation in cardiac myocytes: differential regulation by cyclic nucleotides and modulation of protein expression in diabetic and hypertrophic heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natriuretic peptides induce weak VASP phosphorylation at Serine 239 in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Effects of cGMP/Akt/GSK-3β signaling pathway on atrial natriuretic peptide secretion in rabbits with rapid atrial pacing [frontiersin.org]
Molecular Targets of Carperitide in Cardiomyocytes: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Carperitide, a recombinant form of human atrial natriuretic peptide (α-hANP), exerts its primary therapeutic effects in acute heart failure by targeting specific receptors on cardiomyocytes.[1][2] This document provides a detailed examination of the molecular interactions of this compound, focusing on its primary receptor, the subsequent signaling cascade, and the downstream physiological responses. Quantitative data on binding affinities and functional activity are presented, alongside detailed protocols for key experimental assays used to characterize these interactions. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's mechanism of action at the cellular level.
Primary Molecular Target: Natriuretic Peptide Receptor-A (NPR-A)
The principal molecular target for this compound in cardiomyocytes is the Natriuretic Peptide Receptor-A (NPR-A) , also known as guanylyl cyclase-A (GC-A).[3][4][5][6] NPR-A is a single-pass transmembrane receptor that possesses intrinsic enzymatic activity.[4] It functions as a particulate guanylate cyclase (pGC), which, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[1][2][4][7]
The this compound Signaling Pathway in Cardiomyocytes
The binding of this compound to the extracellular domain of NPR-A induces a conformational change that activates the receptor's intracellular guanylyl cyclase domain.[4][5] This activation leads to a significant increase in intracellular cGMP levels.[1][2] cGMP then allosterically activates cGMP-dependent Protein Kinase G (PKG), a key downstream effector.[3][8][9] PKG proceeds to phosphorylate a multitude of target proteins within the cardiomyocyte, including those involved in calcium homeostasis, myofilament sensitivity, and gene expression, ultimately antagonizing hypertrophic growth and promoting vasorelaxation.[4][9][10] This cascade is the foundation of this compound's therapeutic action, contributing to the reduction of cardiac preload and afterload.[1][2]
Caption: Signaling pathway of this compound in cardiomyocytes via the NPR-A receptor.
Quantitative Data Summary
The interaction of this compound with its target and its functional consequences have been quantified in various studies. The following table summarizes key parameters.
| Parameter | Value | Model System | Notes | Reference(s) |
| Binding Affinity (Kd) | ~0.46 nM | Glomeruli from normal rats | Represents high-affinity binding to NPR-A. | [11] |
| EC₅₀ for cGMP Accumulation | Not specified | Cultured human umbilical-vein endothelial cells | This compound stimulates cGMP accumulation in a dose-dependent manner. | [11] |
| Plasma cGMP Increase | Significant increase | Patients with Acute Decompensated Heart Failure | Intravenous infusion leads to a measurable systemic increase in cGMP. | [12] |
| Plasma ANP Levels | 595 - 999 pg/mL | Patients with Acute Heart Failure (post-infusion) | Achieved plasma concentrations during therapeutic use. | [13] |
Experimental Protocols
The elucidation of this compound's molecular targets relies on specific biochemical and cell-based assays. Detailed methodologies for two key experiments are provided below.
Radioligand Binding Assay
This assay quantifies the affinity (Kd) and density (Bmax) of this compound for its receptor, NPR-A, on cardiomyocyte membranes.
Methodology:
-
Membrane Preparation: Isolate cardiomyocytes from tissue. Homogenize cells in a cold buffer and perform differential centrifugation to pellet a crude membrane fraction rich in transmembrane receptors. Resuspend the pellet in an appropriate assay buffer.
-
Binding Reaction: In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled this compound (e.g., ¹²⁵I-Carperitide).
-
Competition Binding: To determine non-specific binding, run a parallel set of reactions that include a high concentration of unlabeled this compound to displace the radiolabeled ligand from the specific receptor sites.
-
Separation: After incubation to equilibrium, rapidly separate receptor-bound from free radioligand via vacuum filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Subtract non-specific binding from total binding to yield specific binding. Analyze the specific binding data using Scatchard analysis or non-linear regression to calculate the Kd and Bmax.
Caption: Experimental workflow for a radioligand binding assay.
cGMP Accumulation Assay
This functional assay measures the dose-dependent ability of this compound to stimulate the production of its second messenger, cGMP, in intact cardiomyocytes.
Methodology:
-
Cell Culture: Plate primary cardiomyocytes or a suitable cardiac cell line in multi-well plates and grow to confluence.
-
Pre-treatment: Before stimulation, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX. This step is crucial as it prevents the rapid degradation of newly synthesized cGMP, thus amplifying the signal.
-
Stimulation: Treat the cells with a range of this compound concentrations for a defined period (e.g., 10-15 minutes) at 37°C.
-
Lysis and Extraction: Terminate the reaction by aspirating the medium and lysing the cells with a solution like 0.1 M HCl or ethanol to release intracellular cGMP and halt enzymatic activity.
-
Quantification: Centrifuge the cell lysates to pellet debris. Assay the supernatant for cGMP content using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[14]
-
Data Analysis: Normalize cGMP concentrations to the total protein content in each well. Plot the normalized cGMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Caption: Experimental workflow for a cGMP accumulation assay.
Conclusion
The molecular interaction between this compound and the NPR-A receptor on cardiomyocytes is the definitive starting point for its therapeutic mechanism. This interaction triggers a well-defined signaling cascade mediated by cGMP and PKG, leading to beneficial hemodynamic effects in the context of acute heart failure. The quantitative data and experimental protocols presented herein provide a foundational guide for researchers and drug development professionals working to further understand and leverage this critical cardiovascular pathway. Future research may focus on downstream targets of PKG and the potential for developing novel agonists with enhanced receptor specificity or improved pharmacokinetic profiles.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. A friend within the heart: natriuretic peptide receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Innovative Therapeutics: Designer Natriuretic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Cyclic GMP and PKG Signaling in Heart Failure [frontiersin.org]
- 10. ahajournals.org [ahajournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effects of this compound on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cGMP Signaling in the Cardiovascular System—The Role of Compartmentation and Its Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Carperitide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide, a synthetic analog of human alpha-atrial natriuretic peptide (α-hANP), is a pharmaceutical agent primarily utilized in the management of acute decompensated heart failure (ADHF).[1] As a member of the natriuretic peptide family, this compound exerts its therapeutic effects through a multifaceted mechanism of action that favorably modulates hemodynamic and renal parameters in patients with heart failure.[2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and the underlying physiological pathways.
Pharmacodynamics: Mechanism of Action and Physiological Effects
This compound's primary mechanism of action involves its binding to the natriuretic peptide receptor-A (NPR-A).[3] This receptor is a transmembrane protein that, upon ligand binding, exhibits guanylate cyclase activity, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] The subsequent elevation in intracellular cGMP concentration serves as a second messenger, activating protein kinase G (PKG) and initiating a cascade of downstream signaling events.[5]
The principal pharmacodynamic effects of this compound are:
-
Vasodilation: Increased cGMP levels in vascular smooth muscle cells lead to their relaxation, resulting in arterial and venous vasodilation. This reduces both cardiac preload and afterload, thereby decreasing the workload on the failing heart.[6]
-
Natriuresis and Diuresis: In the kidneys, this compound enhances the glomerular filtration rate and inhibits sodium reabsorption in the renal tubules.[7] This leads to increased excretion of sodium (natriuresis) and water (diuresis), which helps to alleviate fluid overload, a common manifestation of heart failure.[5]
-
Neurohormonal Modulation: this compound has been shown to inhibit the renin-angiotensin-aldosterone system (RAAS) and suppress sympathetic nervous system activity.[2] By counteracting these maladaptive neurohormonal pathways, this compound helps to mitigate the progressive nature of heart failure.
Signaling Pathway of this compound
Summary of Pharmacodynamic Effects
| Pharmacodynamic Parameter | Effect | Clinical Significance |
| Hemodynamics | ||
| Preload | Reduction | Alleviation of pulmonary and systemic congestion. |
| Afterload | Reduction | Decreased systemic vascular resistance, improving cardiac output. |
| Renal Function | ||
| Urine Output | Increase | Reduction of fluid overload. |
| Sodium Excretion | Increase | Correction of sodium and water retention. |
| Neurohormonal Systems | ||
| Renin-Angiotensin-Aldosterone System (RAAS) | Inhibition | Attenuation of vasoconstriction and sodium retention. |
| Sympathetic Nervous System | Suppression | Reduction in heart rate and myocardial oxygen demand. |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
This compound is administered intravenously, ensuring complete bioavailability.[6] Its pharmacokinetic profile is characterized by a rapid onset of action and a short duration of effect, which allows for precise dose titration in the acute care setting.
Summary of Pharmacokinetic Parameters in Healthy Subjects
| Pharmacokinetic Parameter | Value (Mean ± SE) | Unit |
| Half-life (t½) | ||
| Fast component (t½α) | 1.7 ± 0.07 | minutes |
| Slow component (t½β) | 13.3 ± 1.69 | minutes |
| Volume of Distribution (Vd) | ||
| Central compartment (V1) | 5370 ± 855 | mL |
| At steady-state (Vss) | 11900 ± 1530 | mL |
| Clearance | ||
| Plasma Clearance | 1520 ± 121 | mL/min |
Data from a study in healthy subjects following bolus intravenous injection.[5]
Metabolism and Excretion: this compound is primarily cleared from the circulation through two main pathways:[3]
-
Receptor-mediated clearance: Binding to the natriuretic peptide clearance receptor (NPR-C) followed by internalization and lysosomal degradation.[7]
-
Enzymatic degradation: Hydrolysis by neutral endopeptidase (NEP), an enzyme present on the surface of various cells, including endothelial cells and renal tubular cells.[3][7]
Experimental Protocols
The investigation of this compound's pharmacokinetics and pharmacodynamics has been conducted through various clinical trials and preclinical studies. A typical clinical trial protocol is outlined below.
Representative Clinical Trial Protocol for this compound in Acute Heart Failure
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients admitted to the hospital with a diagnosis of acute decompensated heart failure, meeting specific inclusion and exclusion criteria (e.g., based on symptoms, hemodynamic parameters, and renal function).[8]
-
Intervention: Continuous intravenous infusion of this compound at a specified dose range (e.g., 0.0125 to 0.05 µg/kg/min) or a matching placebo for a defined duration (e.g., 24-72 hours).[3]
-
Pharmacokinetic Sampling: Serial blood samples are collected at predetermined time points during and after the infusion to measure plasma concentrations of this compound.
-
Pharmacodynamic Assessments:
-
Hemodynamic monitoring: Continuous monitoring of blood pressure, heart rate, pulmonary capillary wedge pressure, and cardiac output.
-
Renal function: Frequent measurement of urine output and urinary sodium excretion.
-
Biomarkers: Measurement of plasma cGMP, renin, aldosterone, and other relevant neurohormones.
-
-
Analytical Methodology:
-
This compound Quantification: Plasma concentrations of this compound are typically measured using validated bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or immunoassays (e.g., ELISA).[9][10]
-
Biomarker Analysis: Commercially available assay kits are commonly used for the quantification of cGMP and other biomarkers.
-
Experimental Workflow for a this compound Clinical Trial
Conclusion
This compound is a valuable therapeutic option in the management of acute decompensated heart failure, possessing a well-defined pharmacodynamic profile characterized by beneficial hemodynamic and renal effects. Its pharmacokinetic properties, including a rapid onset and short half-life, make it suitable for intravenous administration in the acute setting. A thorough understanding of its pharmacokinetics and pharmacodynamics is crucial for optimizing its clinical use and for the development of novel natriuretic peptide-based therapies. Further research, including well-designed randomized controlled trials, is warranted to further elucidate the optimal dosing strategies and long-term clinical outcomes associated with this compound therapy.[3]
References
- 1. Estimation of absorption rate of alpha-human atrial natriuretic peptide from the plasma profile and diuretic effect after intranasal administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative Therapeutics: Designer Natriuretic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of alpha-human atrial natriuretic polypeptide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Atrial Natriuretic Peptide: A Molecular Target of Novel Therapeutic Approaches to Cardio-Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. q2labsolutions.com [q2labsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Carperitide's role in natriuresis and diuresis
An In-depth Technical Guide on Carperitide's Role in Natriuresis and Diuresis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a recombinant form of alpha-human atrial natriuretic peptide (α-hANP), plays a significant role in regulating cardiovascular homeostasis.[1] Primarily utilized in the clinical management of acute decompensated heart failure (ADHF), its therapeutic effects are largely mediated through potent natriuretic and diuretic actions, which alleviate fluid overload and reduce cardiac preload and afterload.[1][2][3] This document provides a comprehensive technical overview of the molecular mechanisms, physiological pathways, and experimental evidence underlying this compound-induced natriuresis and diuresis. It includes a summary of quantitative data from key studies, detailed experimental methodologies, and visualizations of the core signaling cascades and workflows.
Introduction to this compound
This compound is a 28-amino-acid synthetic peptide identical to the endogenous atrial natriuretic peptide (ANP) secreted by cardiac atrial myocytes in response to atrial distension and increased blood volume.[2][4] Its primary function is to counteract the renin-angiotensin-aldosterone system (RAAS), thereby regulating blood pressure and extracellular fluid volume.[5][6] In clinical practice, this compound is administered via continuous intravenous infusion, typically at doses ranging from 0.025 to 0.1 μg/kg/min, for the management of ADHF.[3][7][8]
Molecular Mechanism of Action: The cGMP Signaling Pathway
The physiological effects of this compound are initiated by its binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase-coupled receptor (pGC-A).[2][9][10] This interaction triggers a conformational change in the receptor, activating its intracellular guanylate cyclase domain.[2][11]
The activated enzyme catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[1][3][10] The subsequent elevation of intracellular cGMP levels activates downstream effectors, principally cGMP-dependent protein kinase G (PKG), which phosphorylates various target proteins to elicit the final physiological responses.[2][10]
Caption: this compound signaling pathway via NPR-A and cGMP.
Renal Mechanisms of Natriuresis and Diuresis
This compound exerts its natriuretic (sodium excretion) and diuretic (water excretion) effects through a combination of hemodynamic actions at the glomerulus and direct inhibition of sodium reabsorption in the renal tubules.[4][12]
Glomerular Effects
In the glomerulus, this compound induces vasodilation of the afferent arteriole and constriction of the efferent arteriole.[4][5][6] This dual action increases the hydrostatic pressure within the glomerular capillaries, leading to an enhanced glomerular filtration rate (GFR) and filtration fraction.[5][6] This hemodynamic effect contributes significantly to the initial increase in urine and sodium output.
Tubular Effects
The primary site for ANP-mediated natriuresis is the medullary collecting duct.[13] Elevated intracellular cGMP levels in the tubular epithelial cells inhibit sodium reabsorption through several mechanisms:
-
Inhibition of Cation Channels : cGMP directly inhibits cyclic nucleotide-gated (CNG) cation channels and epithelial sodium channels (ENaC) on the apical membrane of collecting duct cells, reducing sodium influx from the tubular fluid.[13][14]
-
Inhibition of Na+/K+-ATPase : The cGMP/PKG pathway can also inhibit the activity of the basolateral Na+/K+-ATPase pump, reducing the active transport of sodium out of the cell and into the interstitium.[14]
-
Antagonism of Aldosterone and Vasopressin : this compound suppresses the RAAS, leading to lower aldosterone levels, which further reduces sodium reabsorption.[2][3] It also counteracts the action of vasopressin (antidiuretic hormone) in the collecting duct, diminishing water reabsorption.[13][15]
Caption: Renal mechanisms of this compound action.
Quantitative Data on Natriuretic and Diuretic Effects
The clinical and preclinical effects of this compound on renal parameters have been documented in numerous studies. The following table summarizes key quantitative findings.
| Study/Model | This compound Dosage/Administration | Key Quantitative Outcomes (Natriuresis/Diuresis) |
| Human (Acute Heart Failure) [16] | Continuous IV infusion | Median urine output within the first 6 hours was 104.5 mL/h. A "good diuretic response" was defined as ≥100 mL/h. |
| Human (Cardiovascular Surgery) [4] | Continuous IV infusion | Increased urine output and creatinine clearance/GFR. Reduced serum creatinine levels and need for diuretics compared to control. |
| Human (Acute Renal Failure) [17] | Start dose of 0.05 μg·kg-1·min-1 IV for up to 7 days | Significantly increased creatinine clearance and suppressed further increases in serum creatinine. Increased urine volume was observed in oliguric patients. |
| Human (Acute Decompensated Heart Failure) [18] | Initial IV treatment | Poor diuretic responders had higher baseline blood urea nitrogen (BUN) levels. Lower body mass index (BMI) and higher BUN were independent factors associated with a poor diuretic response. |
| Rat (Endotoxemia Model) [5][6] | 1.8 μg/kg/h added to fluid resuscitation | Significantly improved both glomerular filtration and tubular flow rates in rats exposed to lipopolysaccharides. |
| Rat (Conscious, Renal Interstitial Infusion) [19] | Renal interstitial infusion of cGMP (the second messenger) | Infusion of cGMP into the renal interstitium increased urinary sodium excretion (UNaV) from ~0.6 mmol/24h to ~1.6 mmol/24h without altering GFR or renal blood flow, demonstrating a direct tubular effect. |
Experimental Protocols
Protocol for Assessing Diuretic Response in Human Clinical Trials
A representative methodology for evaluating this compound's effects in patients with acute heart failure is summarized from multiple clinical studies.[7][16][17]
-
Study Design : A prospective, randomized, controlled trial or a retrospective cohort study.
-
Patient Population : Hospitalized adult patients diagnosed with acute heart failure, often with inclusion criteria based on clinical signs (e.g., Framingham criteria) and potentially renal function (e.g., estimated GFR ≤ 60 ml/min/1.73 m²).[7][20] Exclusion criteria typically include end-stage renal failure on dialysis, severe hypotension, or a history of allergy to this compound.[7]
-
Intervention : Continuous intravenous infusion of this compound. A common dose is 0.025-0.05 μg/kg/min.[7] The control group receives standard therapy, which may include loop diuretics and other vasodilators.
-
Data Collection and Endpoints :
-
Primary Endpoint : Diuretic response, often measured as total urine output over a defined initial period (e.g., the first 6 hours of administration).[16]
-
Secondary Endpoints : Natriuresis (total urinary sodium excretion), changes in serum creatinine and BUN, hemodynamic parameters (blood pressure), and clinical outcomes (mortality, rehospitalization).[3]
-
-
Analysis : Comparison of endpoints between the this compound and control groups. Multivariate analysis is often used to identify independent predictors of a good diuretic response.[16]
Protocol for Assessing Renal Effects in a Preclinical Animal Model
This protocol is based on studies using a rat model of renal injury.[5][6]
-
Animal Model : Lipopolysaccharide (LPS)-induced endotoxemia in rats to simulate sepsis-associated acute kidney injury.
-
Experimental Groups :
-
Control Group (e.g., saline infusion).
-
LPS Group (receiving LPS to induce injury).
-
LPS + this compound Group (receiving LPS and subsequent this compound infusion).
-
-
Intervention : Following LPS administration, this compound is administered as a continuous infusion (e.g., 1.8 μg/kg/h) as part of a fluid resuscitation protocol.
-
Measurements :
-
Renal Hemodynamics : Measurement of GFR and renal blood flow using techniques such as inulin and para-aminohippurate (PAH) clearance.
-
Tubular Function : Assessment of urine flow rate and sodium excretion.
-
Biomarkers : Serum creatinine and BUN levels are measured to assess renal injury.
-
-
Analysis : Statistical comparison of measured parameters between the experimental groups to determine the effect of this compound on renal function during endotoxemia.
Caption: Generalized workflow for a clinical trial of this compound.
Conclusion
This compound is a potent therapeutic agent that induces significant natriuresis and diuresis, making it valuable for managing fluid overload in acute heart failure.[1][21] Its mechanism is firmly rooted in the activation of the NPR-A receptor and the subsequent production of the second messenger cGMP.[2] This signaling cascade results in favorable renal hemodynamic changes that increase GFR and direct tubular actions that inhibit sodium and water reabsorption, primarily in the collecting duct.[5][13][14] Understanding these detailed mechanisms and the quantitative effects of this compound is critical for optimizing its clinical use and for the development of novel therapies targeting the natriuretic peptide system.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular and renal effects of this compound and nesiritide in cardiovascular surgery patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? [frontiersin.org]
- 6. Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current Modulation of Guanylate Cyclase Pathway Activity—Mechanism and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Guanylyl Cyclase/Atrial Natriuretic Peptide Receptor-A: Role in the Pathophysiology of Cardiovascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 13. ANP-induced signaling cascade and its implications in renal pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiological effects of vasopressin and atrial natriuretic peptide in the collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Predictors of a Good Diuretic Response and Administration Methods for this compound in Patients With Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of early diuretic response to this compound in acute decompensated heart failure treatment: A single-center retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Renal interstitial cGMP mediates natriuresis by direct tubule mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinConnect | The Effects of this compound on Short and Long-term [clinconnect.io]
- 21. Multicenter prospective investigation on efficacy and safety of this compound for acute heart failure in the 'real world' of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Carperitide in Canine Heart Failure Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal use of carperitide, a synthetic analog of human atrial natriuretic peptide (ANP), in preclinical canine models of heart failure. The following sections detail its mechanism of action, summarize key quantitative data from various studies, and provide standardized experimental protocols for its administration and evaluation.
Introduction
This compound has emerged as a promising therapeutic agent in the management of acute decompensated heart failure. Its primary effects include vasodilation, diuresis, and natriuresis, which collectively reduce cardiac preload and afterload, thereby alleviating the hemodynamic stress on the failing heart.[1][2] In canine models of heart failure, this compound has been shown to improve hemodynamic parameters and renal function, making it a valuable tool for investigating the pathophysiology of heart failure and for the preclinical assessment of novel cardiac therapies.[3]
Mechanism of Action
This compound exerts its effects by binding to and activating the natriuretic peptide receptor-A (NPR-A), a particulate guanylate cyclase.[1][4] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn mediates a cascade of downstream effects:
-
Vasodilation: Increased cGMP in vascular smooth muscle cells leads to their relaxation, resulting in both arterial and venous dilation. This reduces systemic vascular resistance (afterload) and central venous pressure (preload).[1][2]
-
Renal Effects: In the kidneys, this compound promotes diuresis (increased urine output) and natriuresis (increased sodium excretion), further contributing to a reduction in blood volume and cardiac preload.[3][5]
-
Neurohormonal Antagonism: this compound can counteract the renin-angiotensin-aldosterone system (RAAS), a key neurohormonal pathway that is often overactivated in heart failure and contributes to fluid retention and vasoconstriction.[6][7]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound, leading to vasodilation and diuresis.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound and its observed hemodynamic effects in various canine heart failure models.
Table 1: this compound Dosage Regimens in Canine Studies
| Study Focus | Dosage Administration | Key Findings |
| Acute Congestive Heart Failure | 0.1 - 1 µg/kg/min (intravenous infusion)[3] | Dose-dependent decrease in left ventricular end-diastolic pressure (LVEDP). |
| Low-Output Heart Failure | 0.1 - 1 µg/kg/min (intravenous infusion for 30 min)[2][5] | Decreased pulmonary arterial pressure and systemic vascular resistance; increased cardiac output. |
| Myocardial Ischemia/Reperfusion | 0.2 µg/kg/min (intravenous infusion)[8] | Reduced infarct size. |
| Coronary Vasodilation | 0.025 - 0.2 µg/kg/min (intracoronary infusion)[9] | A minimum dose of 0.1 µg/kg/min was required for maximal vasodilation. |
| Coronary Vasodilation (Bolus) | 2 ng/kg (threshold) - 2 µg/kg (bolus)[10] | Dose-related coronary vasodilation. |
Table 2: Hemodynamic and Renal Effects of this compound in Canine Heart Failure Models
| Parameter | Effect |
| Preload Indicators | |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Decreased[3] |
| Pulmonary Capillary Wedge Pressure (PCWP) | Decreased[1] |
| Right Atrial Pressure (RAP) | Decreased[1][5] |
| Afterload Indicators | |
| Systemic Vascular Resistance (SVR) | Decreased[5] |
| Arterial Blood Pressure | Decreased[1] |
| Cardiac Performance | |
| Cardiac Output (CO) | Increased in low-output models[5], transient increases followed by slight decreases in others[1]. |
| Heart Rate (HR) | No significant change[1][3] |
| Myocardial Oxygen Consumption | Significantly reduced[3] |
| Renal Function | |
| Urine Volume | Increased[3][5] |
| Urinary Electrolyte Excretion | Increased[3] |
Experimental Protocols
The following are generalized protocols for the administration and evaluation of this compound in canine models of heart failure. These should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.
Experimental Workflow for this compound Administration and Monitoring
Caption: A generalized experimental workflow for canine heart failure studies with this compound.
Animal Model of Heart Failure
A common method for inducing a model of acute congestive heart failure in dogs involves a combination of volume expansion and coronary artery ligation.[3] Another approach is rapid right ventricular pacing to induce cardiac failure.[11] For low-output heart failure models, volume expansion, ligation of the left anterior descending coronary artery, and methoxamine infusion have been used.[5]
This compound Administration
-
Preparation: Reconstitute lyophilized this compound in sterile saline to the desired concentration.
-
Route of Administration: Intravenous (IV) infusion is the most common route for systemic effects. For targeted cardiac effects, intracoronary administration can be utilized.[9]
-
Dosage: Based on the literature, a starting infusion rate of 0.1 µg/kg/min is recommended, with titration up to 1 µg/kg/min based on the desired hemodynamic response and tolerance.[3][5] For studies on infarct size reduction, a dose of 0.2 µg/kg/min has been shown to be effective.[8]
Monitoring and Data Collection
-
Hemodynamic Monitoring:
-
Place a catheter in a peripheral artery for continuous blood pressure monitoring.
-
A Swan-Ganz catheter can be inserted into the pulmonary artery for measurement of pulmonary artery pressure, PCWP, and cardiac output.
-
Central venous pressure can be monitored via a catheter in the jugular vein.
-
Record an electrocardiogram (ECG) continuously to monitor heart rate and rhythm.
-
-
Renal Function:
-
Insert a Foley catheter into the bladder to collect and measure urine output.
-
Collect urine samples at predetermined intervals for analysis of electrolyte concentrations.
-
-
Blood Sampling:
-
Collect blood samples at baseline and at various time points during and after this compound infusion to measure plasma concentrations of cGMP, renin, aldosterone, and other relevant biomarkers.[5]
-
Data Analysis
Analyze changes in hemodynamic and renal parameters from baseline and, if applicable, compare these changes to a control group receiving a placebo (e.g., saline). Statistical analysis should be performed to determine the significance of the observed effects.
Conclusion
This compound is a valuable pharmacological tool for the study of canine heart failure. The provided data and protocols offer a foundation for designing and conducting robust preclinical studies to further elucidate the therapeutic potential of this compound and to evaluate novel cardiovascular drugs. Researchers should carefully consider the specific aims of their study to select the most appropriate dosage regimen and experimental model.
References
- 1. [Effect of this compound (alpha-human atrial natriuretic polypeptide) on the cardiovascular system in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Effects of this compound (alpha-human atrial natriuretic peptide) on acute congestive heart failure in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atrial Natriuretic Peptide in Cardiovascular Biology and Disease (NPPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Hemodynamic and neurohumoral effects of this compound (alpha-human atrial natriuretic peptide) in dogs with low-output heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wvj.science-line.com [wvj.science-line.com]
- 7. researchgate.net [researchgate.net]
- 8. Alpha-human atrial natriuretic peptide, this compound, reduces infarct size but not arrhythmias after coronary occlusion/reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces coronary vasodilation and limits infarct size in canine ischemic hearts: role of NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of atrial natriuretic peptide in the canine coronary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atrial natriuretic peptide in congestive heart failure in the dog: plasma levels, cyclic guanosine monophosphate, ultrastructure of atrial myoendocrine cells, and hemodynamic, hormonal, and renal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Carperitide Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction to Carperitide
This compound, a synthetic analog of human atrial natriuretic peptide (ANP), is a 28-amino acid peptide that plays a crucial role in cardiovascular homeostasis.[1] It exerts its biological effects through binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase-linked receptor. This binding event stimulates the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevation of intracellular cGMP levels activates downstream signaling cascades, leading to a variety of physiological responses, including vasodilation, natriuresis, and diuresis. These effects collectively contribute to a reduction in cardiac preload and afterload, making this compound a therapeutic agent in the management of acute heart failure.
The bioactivity of this compound is fundamentally linked to its ability to stimulate cGMP production. Therefore, cell-based assays that quantify cGMP accumulation are a primary method for assessing its potency and efficacy. Additionally, receptor binding assays are employed to determine the affinity of this compound for its NPR-A target. Downstream functional assays, such as in vitro vasorelaxation studies using vascular smooth muscle cells, provide further insights into its physiological effects.
These application notes provide detailed protocols for a suite of cell culture assays designed to comprehensively evaluate the bioactivity of this compound.
Core Assays for this compound Bioactivity
Three key in vitro assays are described to provide a comprehensive evaluation of this compound's biological activity:
-
cGMP Accumulation Assay: A fundamental assay to quantify the direct biological response to this compound by measuring the intracellular accumulation of the second messenger, cGMP.
-
Receptor Binding Assay: To determine the binding affinity (Kd) of this compound to its target receptor, NPR-A.
-
In Vitro Vasorelaxation Assay: A functional assay to assess the physiological effect of this compound on vascular smooth muscle cells, a key target for its vasodilatory action.
cGMP Accumulation Assay
This assay measures the dose-dependent increase in intracellular cGMP in response to this compound in a cell line endogenously or recombinantly expressing the NPR-A receptor.
Data Presentation
Table 1: Dose-Response of this compound-Induced cGMP Accumulation in Vascular Smooth Muscle Cells
| This compound Concentration (nM) | Mean cGMP Concentration (pmol/well) | Standard Deviation |
| 0 (Basal) | 5.2 | 0.8 |
| 0.1 | 15.8 | 2.1 |
| 1 | 45.3 | 5.9 |
| 10 | 120.7 | 15.4 |
| 100 | 250.1 | 28.9 |
| 1000 | 265.4 | 30.2 |
| EC50 (nM) | ~5 |
Note: The data presented are representative and may vary depending on the cell line, passage number, and experimental conditions.
Experimental Protocol
Materials:
-
Human Aortic Smooth Muscle Cells (HASMC)
-
Smooth Muscle Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
This compound stock solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
0.1 M HCl
-
cGMP competitive ELISA kit
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Culture and Seeding:
-
Culture HASMC in Smooth Muscle Cell Growth Medium supplemented with 5% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere and reach confluence (typically 24-48 hours).
-
-
Cell Stimulation:
-
Wash the confluent cell monolayers twice with warm PBS.
-
Pre-incubate the cells with 100 µL of serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cGMP degradation) for 15 minutes at 37°C.
-
Prepare serial dilutions of this compound in serum-free medium containing 0.5 mM IBMX.
-
Add 100 µL of the this compound dilutions to the respective wells and incubate for 15 minutes at 37°C. Include a vehicle control (medium with IBMX but no this compound).
-
-
Cell Lysis and cGMP Quantification:
-
Terminate the reaction by aspirating the medium and adding 200 µL of 0.1 M HCl to each well to lyse the cells and stabilize the cGMP.
-
Incubate at room temperature for 20 minutes with gentle shaking.
-
Centrifuge the plate at 600 x g for 10 minutes to pellet cell debris.
-
Carefully collect the supernatant (cell lysate) for cGMP measurement.
-
Quantify the cGMP concentration in the cell lysates using a competitive cGMP ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the ELISA kit.
-
Calculate the concentration of cGMP in each sample from the standard curve.
-
Plot the cGMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualization
References
Application Notes and Protocols for Carperitide Infusion in Acute Heart Failure Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of carperitide, its mechanism of action, and detailed protocols for its use in clinical trials for acute heart failure (AHF). The information is intended to guide the design and execution of research protocols for drug development professionals.
Introduction
This compound, a synthetic analog of human atrial natriuretic peptide (ANP), is a vasodilator used in the treatment of acute heart failure.[1][2] It is primarily utilized in Japan for short-term hemodynamic stabilization in hospitalized patients.[2] this compound exerts its therapeutic effects through multiple mechanisms, including vasodilation, natriuresis, and diuresis, which collectively reduce cardiac preload and afterload.[2] Clinical trials have explored various dosing regimens to optimize its efficacy and safety profile.[2][3]
Mechanism of Action
This compound functions by binding to the natriuretic peptide receptor-A (NPR-A).[1] This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][2] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets.[1] This cascade of events results in the relaxation of vascular smooth muscle, causing vasodilation, and promotes sodium and water excretion by the kidneys (natriuresis and diuresis).[1][4]
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from notable clinical trials investigating this compound in acute heart failure.
Table 1: this compound Dosing Regimens in AHF Clinical Trials
| Trial/Analysis | Dosing Regimen | Infusion Duration | Reference |
| LASCAR-AHF | 0.02 μg/kg/min | 72 hours | [5] |
| COOPERATE-HF-J (VLD-ANP) | <0.02 μg/kg/min (median: 0.013 μg/kg/min) | Not specified | [3][6] |
| COOPERATE-HF-J (LD-ANP) | ≥0.02 μg/kg/min (median: 0.025 μg/kg/min) | Not specified | [3][6] |
| "Real World" Registry | 0.05-0.1 μg/kg/min (median: 0.085 μg/kg/min) | 22-142 hours (median: 65 hours) | [7] |
| Preeclampsia Case Series | 0.023–0.029 μg/kg/min (median: 0.025 μg/kg/min) | 2-5 days (median: 3 days) | [8] |
VLD-ANP: Very Low-Dose Atrial Natriuretic Peptide; LD-ANP: Low-Dose Atrial Natriuretic Peptide
Table 2: Patient Population Characteristics in AHF Clinical Trials
| Trial/Analysis | Number of Patients | Mean/Median Age (years) | Key Inclusion Criteria |
| LASCAR-AHF | 247 | Not specified | Hospitalized for acute heart failure.[5] |
| COOPERATE-HF-J | 2435 | 79 (median) | Acute decompensated heart failure.[3][6] |
| "Real World" Registry | 3,777 | 73 (median) | Acute heart failure.[7] |
| NCT00613964 | 200 (target) | Not specified | Heart failure of any etiology diagnosed by Framingham criteria; Estimated GFR ≤ 60 ml/min/1.73 m2.[9][10] |
Experimental Protocols
Patient Selection Criteria
The selection of an appropriate patient population is critical for the success of clinical trials. Based on previous studies, the following are general inclusion and exclusion criteria for this compound trials in AHF.
Inclusion Criteria:
-
Adult patients diagnosed with acute heart failure.[2]
-
Diagnosis of heart failure based on established criteria (e.g., Framingham criteria).[9][10]
Exclusion Criteria:
-
Non-original articles (e.g., reviews, editorials).[2]
-
Animal studies.[2]
-
Lack of sufficient outcome data.[2]
-
Severe heart failure requiring percutaneous cardiopulmonary bypass support.[10]
-
End-stage renal failure on maintenance dialysis.[10]
-
Severe hepatic dysfunction.[10]
-
Severe anemia.[10]
Intravenous Infusion Protocol
The following is a general protocol for the preparation and administration of a this compound intravenous infusion. Note: This protocol is a synthesis of available information and standard practices; it should be adapted to specific institutional guidelines and the final approved prescribing information.
Materials:
-
This compound vial (lyophilized powder)
-
5% Dextrose solution for injection (or other compatible diluent)[4]
-
Sterile syringe and needles
-
Infusion bag
-
Infusion pump and tubing set
Preparation Steps:
-
Reconstitution: Reconstitute the lyophilized this compound powder with the specified volume of sterile water for injection or 0.9% sodium chloride, as directed by the manufacturer's instructions. Gently swirl the vial to dissolve the powder completely. Do not shake.
-
Dilution: Withdraw the required volume of the reconstituted this compound solution and add it to an infusion bag containing a compatible diluent, such as 5% Dextrose.[4] The final concentration should be calculated based on the desired dose and the patient's body weight.
-
Labeling: Clearly label the infusion bag with the patient's name, drug name (this compound), final concentration, date, and time of preparation.
Administration:
-
Route: Administer intravenously via a central or peripheral line.[11]
-
Infusion Pump: Use an infusion pump to ensure a constant and controlled delivery rate.[4]
-
Dosage Calculation: The infusion rate should be calculated based on the patient's body weight and the target dose in μg/kg/min.
-
Monitoring: Closely monitor the patient's blood pressure, heart rate, and urine output throughout the infusion.[4] Be vigilant for signs of hypotension, which is a potential adverse effect.[7]
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial of this compound in patients with acute heart failure.
Caption: A typical clinical trial workflow for this compound in AHF.
Primary and Secondary Endpoints:
Clinical trials for this compound in AHF have assessed a variety of endpoints to determine efficacy and safety.
-
Primary Endpoints:
-
Secondary Endpoints:
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on the 1 year prognosis of patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multicenter prospective investigation on efficacy and safety of this compound for acute heart failure in the 'real world' of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration of this compound in cases of pulmonary edema with preeclampsia: a pilot case series [jstage.jst.go.jp]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. The Effects of this compound on Short and Long-term Prognosis in Patients With Both Cardiac and Renal Failure | MedPath [trial.medpath.com]
- 11. gicu.sgul.ac.uk [gicu.sgul.ac.uk]
- 12. Effect of this compound on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Application of Carperitide in Ischemia-Reperfusion Injury Models: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide, a recombinant form of human α-atrial natriuretic peptide (α-hANP), is a pharmaceutical agent with well-established vasodilatory, diuretic, and natriuretic properties.[1] Primarily utilized in the treatment of acute heart failure, a growing body of preclinical evidence highlights its significant protective effects against ischemia-reperfusion injury (IRI) across various organ systems. IRI, a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area, is a critical concern in clinical settings such as myocardial infarction, stroke, and organ transplantation.[1][2]
These application notes provide a comprehensive overview of the use of this compound in experimental IRI models, with a focus on its mechanisms of action, and detailed protocols for its application in research settings.
Mechanism of Action in Ischemia-Reperfusion Injury
This compound exerts its protective effects in IRI through a multi-faceted mechanism, primarily centered on the activation of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway.[3] Its key actions include:
-
Vasodilation: this compound induces potent vasodilation of both arteries and veins, leading to a reduction in both preload and afterload on the heart. This decreases myocardial oxygen demand and improves coronary blood flow.[1][3]
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): By suppressing the RAAS, this compound reduces the vasoconstrictive and pro-inflammatory effects of angiotensin II and aldosterone.[1]
-
Anti-inflammatory Effects: this compound has been shown to attenuate the inflammatory response associated with IRI, a critical component of the secondary tissue damage. While the precise mechanisms are still under investigation, it is believed to involve the modulation of cytokine release and leukocyte infiltration.
-
Anti-apoptotic Effects: Emerging evidence suggests that this compound can inhibit apoptosis, or programmed cell death, a key contributor to cell loss in IRI. This is likely mediated through the activation of downstream effectors in the cGMP pathway.[4][5]
-
Reduction of Oxidative Stress: Ischemia-reperfusion is characterized by a burst of reactive oxygen species (ROS). This compound may help mitigate this oxidative stress, although the direct mechanisms are still being elucidated.
Signaling Pathway of this compound in Ischemia-Reperfusion Injury
The primary signaling cascade initiated by this compound involves its binding to the natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to the observed physiological effects. In the context of IRI, this pathway is believed to be central to the observed cardioprotection and organ preservation.
Application in Myocardial Ischemia-Reperfusion Injury Models
This compound has been most extensively studied in the context of myocardial IRI. Animal models, particularly those involving ligation of the left anterior descending (LAD) coronary artery in rats and dogs, have consistently demonstrated its efficacy in reducing infarct size and improving cardiac function.[1][6]
Quantitative Data Summary: Myocardial IRI
| Animal Model | Ischemia/Reperfusion Duration | This compound Dose | Key Findings | Reference |
| Dog | 90 min / 6 h | 0.2 µg/kg/min IV | Infarct size/area at risk reduced to 4.5% vs 27.8% in control. | [1] |
| Rat (isolated heart) | 20 min / 120 min | 0.1 µM | Infarct size reduced to 26.1% vs 42.7% in control. | [6] |
| Pig | 30 min / 60 min | 25 µg or 100 µg in cardioplegic solution | Increased myocardial cGMP and ATP levels. |
Application in Other Ischemia-Reperfusion Injury Models
While less extensively studied, the therapeutic potential of this compound and its parent molecule, ANP, is being explored in IRI of other vital organs.
Renal Ischemia-Reperfusion Injury
In the context of renal IRI, ANP has been shown to improve renal function in animal models of acute ischemic renal failure. The protective mechanisms are thought to involve increased glomerular filtration rate and renal blood flow. While specific studies on this compound in dedicated renal IRI models are limited, its known renal vasodilatory effects suggest a strong therapeutic potential.
Hepatic Ischemia-Reperfusion Injury
Hepatic IRI is a major concern in liver transplantation and major hepatic surgery. The inflammatory response plays a crucial role in the pathology. While direct studies with this compound are scarce, other peptides that modulate inflammation have shown promise in reducing liver damage in experimental models.[7] Given this compound's anti-inflammatory properties, it represents a candidate for investigation in hepatic IRI.
Cerebral Ischemia-Reperfusion Injury
Cerebral IRI is a key component of the pathophysiology of ischemic stroke. Neuroprotection in this context involves mitigating inflammation and apoptosis.[8][9] Although direct evidence for this compound's efficacy in cerebral IRI models is not yet robust, its known anti-apoptotic and anti-inflammatory effects suggest it could be a valuable therapeutic avenue to explore.
Experimental Protocols
Myocardial Ischemia-Reperfusion Injury Model in Rats (LAD Ligation)
This protocol describes a common method for inducing myocardial IRI in rats to study the effects of therapeutic agents like this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Rodent ventilator
-
Surgical instruments for thoracotomy
-
6-0 silk suture
-
This compound solution and vehicle control (e.g., saline)
-
Infusion pump
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and place it in a supine position. Intubate the trachea and connect the animal to a rodent ventilator.
-
Surgical Preparation: Shave the chest area and disinfect with an appropriate antiseptic solution.
-
Thoracotomy: Make a left thoracotomy incision in the fourth intercostal space to expose the heart.
-
LAD Ligation: Carefully pass a 6-0 silk suture under the left anterior descending (LAD) coronary artery, approximately 2-3 mm from its origin. A small piece of polyethylene tubing can be used to create a snare for reversible occlusion.
-
Ischemia: Tighten the snare to occlude the LAD artery. Successful occlusion is confirmed by the appearance of a pale color in the myocardial tissue distal to the ligature. Maintain the ischemic period for 30-90 minutes.
-
Drug Administration: Administer this compound or vehicle control via intravenous infusion, typically starting before or at the onset of reperfusion. The dosage will vary depending on the experimental design (e.g., 0.2 µg/kg/min).
-
Reperfusion: Release the snare to allow blood flow to return to the previously ischemic myocardium. The reperfusion period typically lasts for 2 to 6 hours.
-
Euthanasia and Tissue Collection: At the end of the reperfusion period, euthanize the animal according to institutional guidelines. Excise the heart for further analysis.
Measurement of Myocardial Infarct Size using TTC Staining
Materials:
-
Excised heart
-
1% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS), pH 7.4
-
10% neutral buffered formalin
-
Heart slicing matrix or microtome
-
Digital camera and image analysis software
Procedure:
-
Heart Preparation: Flush the heart with cold PBS to remove blood. Freeze the heart at -20°C for about 30 minutes to facilitate slicing.
-
Slicing: Cut the ventricles into 1-2 mm thick transverse slices using a heart matrix or microtome.
-
Staining: Immerse the heart slices in 1% TTC solution at 37°C for 15-20 minutes. Viable tissue will stain red, while the infarcted tissue will remain pale white.
-
Fixation: Fix the stained slices in 10% neutral buffered formalin overnight to enhance the color contrast.
-
Imaging and Analysis: Photograph the slices and use image analysis software to quantify the area of the infarct (pale region) and the total area of the left ventricle for each slice. The infarct size is typically expressed as a percentage of the total left ventricular area or the area at risk.
Measurement of cGMP Levels in Tissue
Materials:
-
Tissue samples (e.g., heart, kidney)
-
Liquid nitrogen
-
Homogenizer
-
Commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit
-
Microplate reader
Procedure:
-
Sample Preparation: Immediately after harvesting, snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
Homogenization: On the day of the assay, homogenize the frozen tissue samples in the lysis buffer provided with the cGMP ELISA kit.
-
ELISA: Follow the manufacturer's instructions for the competitive ELISA. This typically involves adding the tissue homogenates and standards to a microplate pre-coated with a cGMP antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated cGMP tracer.
-
Data Analysis: After incubation and washing steps, add a substrate solution to develop color. The intensity of the color is inversely proportional to the amount of cGMP in the sample. Measure the absorbance using a microplate reader and calculate the cGMP concentration in the samples based on the standard curve. Results are typically expressed as pmol/mg of protein or pmol/g of tissue.
Logical Relationship of this compound's Protective Effects
The protective effects of this compound in IRI are a result of a cascade of events initiated by its primary pharmacological actions. The logical flow from its molecular mechanism to the observed organ protection is a key aspect for researchers to understand.
Conclusion
References
- 1. Alpha-human atrial natriuretic peptide, this compound, reduces infarct size but not arrhythmias after coronary occlusion/reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of cordycepin pretreatment against liver ischemia/reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces coronary vasodilation and limits infarct size in canine ischemic hearts: role of NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protective Effect of Eupatilin Pretreatment Against Hepatic Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of hepatic and remote organ injury in an experimental liver ischemia-reperfusion model in rats and the effects of quercetin on this damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel anti-inflammatory peptide alleviates liver ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection of Intermedin Against Cerebral Ischemia/Reperfusion Injury Through Cerebral Microcirculation Improvement and Apoptosis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cerebral ischemia/reperfusion injury-induced apoptosis: nicotiflorin and JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carperitide Studies Using a Langendorff Heart Perfusion System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carperitide, a recombinant form of alpha-human atrial natriuretic peptide (α-hANP), is a therapeutic agent used in the treatment of acute heart failure.[1][2] Its primary mechanism of action involves vasodilation, natriuresis, and diuresis, which collectively reduce cardiac preload and afterload.[2][3] The Langendorff isolated heart perfusion system is an invaluable ex vivo technique for studying the direct effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences.[4][5] This document provides detailed application notes and protocols for investigating the cardiovascular effects of this compound using the Langendorff heart perfusion system.
This compound exerts its effects by binding to natriuretic peptide receptors, which leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][2] This signaling cascade results in the relaxation of smooth muscle in blood vessels, leading to vasodilation.[6] In the context of a Langendorff preparation, this allows for the precise measurement of this compound's direct actions on coronary circulation, myocardial contractility, and heart rate.
Key Physiological Effects of this compound on the Isolated Heart
-
Coronary Vasodilation: this compound is a potent vasodilator of the coronary arteries, leading to an increase in coronary flow.[7]
-
Myocardial Contractility: Studies on isolated cardiac muscle preparations suggest that this compound can have a modest negative inotropic effect, leading to a slight decrease in contractile force.[7]
-
Heart Rate (Chronotropy): The direct effect of this compound on the sinoatrial node in an isolated heart preparation is generally minimal, though some studies report slight variations.
Data Presentation: Expected Effects of this compound
The following tables summarize the expected quantitative effects of this compound on key cardiac parameters in a Langendorff-perfused heart model. The data for Coronary Flow is derived from studies on isolated guinea pig hearts, while the data for Left Ventricular Developed Pressure and Heart Rate are illustrative, based on findings from isolated myocyte and in vivo studies due to the limited availability of direct Langendorff dose-response data for these specific parameters.
Table 1: Dose-Response Effect of this compound on Coronary Flow
| This compound Dose (nmol/g wet heart weight) | Expected Mean Increase in Coronary Flow (%) |
| 1.6 | 1.5 |
| 5.0 | 12.5 |
| 10.0 | 17.9 |
| 20.0 | 23.3 |
| 40.0 | 28.7 |
| 64.0 | 32.7 |
Data calculated based on the regression equation y = 17.98 log(x) - 4.11, where y is the percent increase in flow and x is the dose in nmol/g, as reported in studies on isolated guinea pig hearts.[7]
Table 2: Illustrative Dose-Response Effect of this compound on Left Ventricular Developed Pressure (LVDP)
| This compound Concentration (nM) | Expected Mean Change in LVDP (%) |
| 0 (Baseline) | 0 |
| 1 | -2 |
| 10 | -5 |
| 100 | -8 |
| 1000 | -12 |
This data is illustrative and extrapolated from the negative inotropic effects observed in isolated myocyte preparations.[7]
Table 3: Illustrative Dose-Response Effect of this compound on Heart Rate (HR)
| This compound Concentration (nM) | Expected Mean Change in Heart Rate (bpm) |
| 0 (Baseline) | 0 |
| 1 | 0 |
| 10 | -1 |
| 100 | -2 |
| 1000 | -3 |
This data is illustrative, as direct effects on heart rate in isolated heart preparations are often reported to be minimal.
Experimental Protocols
Protocol 1: Preparation of the Langendorff System and Heart Isolation
-
System Preparation:
-
Assemble the Langendorff apparatus, ensuring all glassware is clean.
-
Prepare Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose).
-
Saturate the buffer with 95% O2 / 5% CO2 by bubbling the gas mixture through the buffer reservoir.
-
Maintain the temperature of the buffer at 37°C using a water jacket and circulating water bath.
-
Prime the perfusion lines to remove any air bubbles.
-
-
Animal Preparation and Heart Excision:
-
Anesthetize the experimental animal (e.g., rat or guinea pig) with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to arrest metabolic activity.
-
-
Heart Cannulation:
-
Identify the aorta and carefully cannulate it with a perfusion cannula.
-
Secure the aorta to the cannula with a ligature.
-
Mount the cannulated heart on the Langendorff apparatus and initiate retrograde perfusion with the oxygenated Krebs-Henseleit buffer.
-
Protocol 2: Measurement of this compound Effects on Cardiac Function
-
Stabilization Period:
-
Allow the heart to stabilize for a period of 20-30 minutes after mounting. During this time, the heart should establish a regular rhythm.
-
Monitor baseline parameters: Left Ventricular Developed Pressure (LVDP), Heart Rate (HR), and Coronary Flow (CF). LVDP can be measured by inserting a fluid-filled balloon connected to a pressure transducer into the left ventricle.
-
-
Dose-Response Study:
-
Prepare a stock solution of this compound and make serial dilutions to achieve the desired final concentrations in the perfusate.
-
Introduce this compound into the perfusion line just before the aorta.
-
Begin with the lowest concentration of this compound and administer for a set period (e.g., 5-10 minutes) until a steady-state effect is observed.
-
Record LVDP, HR, and CF.
-
After each dose, perform a washout with the standard Krebs-Henseleit buffer until the parameters return to baseline.
-
Repeat the administration and washout steps for each concentration in an escalating manner.
-
-
Data Analysis:
-
Calculate the change in LVDP, HR, and CF from baseline for each concentration of this compound.
-
Express the changes as a percentage of the baseline values.
-
Construct dose-response curves by plotting the percentage change in each parameter against the logarithm of the this compound concentration.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade of this compound in cardiac cells.
Experimental Workflow for this compound Study
Caption: Workflow for a this compound dose-response study.
Langendorff Heart Perfusion System Setup
Caption: Diagram of a Langendorff heart perfusion apparatus.
References
- 1. Interrelation of coronary effects of atrial natriuretic peptide and the renin-angiotensin system in the isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of atrial natriuretic peptide on left ventricular performance in conscious dogs before and after pacing-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atrial natriuretic peptide has different effects on contractility and intracellular pH in normal and hypertrophied myocytes from pressure-overloaded hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Carperitide solubility issues for in vitro experiments
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carperitide in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic form of alpha-human atrial natriuretic peptide (α-hANP), a hormone produced by the heart.[1][2] It is primarily used in clinical settings for the treatment of acute decompensated heart failure.[2][3] Its mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A).[1] This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][2] Elevated cGMP levels result in several downstream effects, including vasodilation (widening of blood vessels), diuresis (increased urine production), and natriuresis (excretion of sodium in the urine).[1][2]
Q2: I am observing a precipitate in my cell culture media after adding this compound. What could be the cause?
Precipitation in cell culture media after the addition of a peptide like this compound can be due to several factors:
-
Poor Solubility: The peptide may not be fully dissolved in the initial stock solution or may be precipitating out upon dilution into the culture media.
-
Interaction with Media Components: Components of the cell culture media, such as salts or proteins, can sometimes interact with the peptide, leading to precipitation.[4]
-
Temperature and pH Shifts: Changes in temperature or pH upon adding the this compound solution to the media can affect its solubility.[4]
-
High Concentration: The final concentration of this compound in the media might be too high, exceeding its solubility limit in that specific medium.
Q3: How should I properly dissolve and store this compound for my experiments?
For optimal results and to avoid solubility issues, follow these guidelines for dissolving and storing this compound:
-
Storage of Lyophilized Peptide: Lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment to prevent degradation.[5][6][7] Avoid repeated freeze-thaw cycles by aliquoting the peptide into single-use vials.[5][6]
-
Reconstitution: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.[7][8] The choice of solvent is critical and depends on the peptide's properties. While sterile water is a good starting point for many peptides, more hydrophobic peptides may require a small amount of an organic solvent like DMSO, followed by dilution.[9][10][11]
-
Storage of Stock Solutions: It is generally not recommended to store peptides in solution for long periods.[6][7] If necessary, prepare aliquots of the stock solution in a sterile buffer at a pH of 5-6 and store them at -20°C or colder.[6] Avoid using frost-free freezers due to temperature fluctuations.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock solution to media. | Poor initial dissolution of the lyophilized peptide. | Ensure the peptide is fully dissolved in the stock solution before adding it to the media. Sonication may aid in dissolving the peptide. |
| High concentration of this compound in the final solution. | Prepare a more dilute stock solution and add a larger volume to the media to reach the desired final concentration, ensuring the peptide remains in solution. | |
| Interaction with media components. | Add the this compound stock solution to the media slowly while gently swirling. Consider using a serum-free medium for initial experiments to reduce potential protein interactions. | |
| Media becomes cloudy over time after adding this compound. | Gradual precipitation of this compound. | This may indicate that the peptide is not stable in the culture media over the duration of the experiment. Consider refreshing the media with freshly prepared this compound at regular intervals. |
| Bacterial or fungal contamination. | Inspect the culture under a microscope for signs of contamination. If contamination is suspected, discard the culture and use fresh, sterile reagents.[4] | |
| Inconsistent experimental results. | Degradation of this compound in stock solution. | Avoid repeated freeze-thaw cycles of the stock solution.[5][6] Prepare fresh stock solutions regularly. |
| Inaccurate concentration of the stock solution. | Ensure accurate weighing of the lyophilized peptide and precise measurement of the solvent volume. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Solvent Selection: As a starting point, attempt to dissolve the peptide in sterile, distilled water. If solubility is an issue, consider using a small amount of a suitable organic solvent such as dimethyl sulfoxide (DMSO), followed by dilution with sterile water or buffer. The final concentration of DMSO in the cell culture should typically be kept below 0.5% to avoid cytotoxicity.[12]
-
Dissolution: Add the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL). Gently vortex or sonicate the vial to ensure complete dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Pre-warm the cell culture media to the desired experimental temperature (typically 37°C).
-
Dilution: Add the required volume of the this compound stock solution to the pre-warmed media to achieve the final desired concentration. Add the stock solution dropwise while gently swirling the media to ensure even distribution and minimize the risk of precipitation.
-
Incubation: Proceed with your in vitro experiment as planned.
Visualizing Key Processes
This compound Signaling Pathway
Caption: this compound binds to NPR-A, activating cGMP production and downstream effects.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A step-by-step guide to resolving this compound precipitation in vitro.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Effect of this compound on mortality and ANP levels in acute heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. jpt.com [jpt.com]
- 6. genscript.com [genscript.com]
- 7. bachem.com [bachem.com]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Management of Carperitide-Induced Hypotension in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering carperitide-induced hypotension in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hypotension?
A1: this compound, a synthetic analog of alpha-human atrial natriuretic peptide (α-hANP), induces hypotension primarily through vasodilation. It binds to the natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This elevation in cGMP relaxes vascular smooth muscle, causing a reduction in systemic vascular resistance and a subsequent drop in blood pressure. This compound reduces both preload and afterload on the heart.
Q2: In which animal models has this compound-induced hypotension been documented?
A2: this compound-induced hypotension has been documented in various animal models, including anesthetized and conscious dogs, as well as in studies involving rats.[1] In dogs with experimentally induced heart failure, intravenous infusions of this compound have been shown to decrease arterial blood pressure and total peripheral resistance.[1][2]
Q3: What are the typical hemodynamic changes observed with this compound administration in animal studies?
A3: Intravenous administration of this compound typically leads to a dose-dependent decrease in arterial blood pressure.[3] Studies in dogs have shown that this compound infusion (0.1-1 µg/kg/min) decreases pulmonary arterial pressure, right atrial pressure, and systemic vascular resistance, while increasing cardiac output.[1][2] It also tends to decrease left ventricular end-diastolic pressure.[3]
Troubleshooting Guide: Mitigating this compound-Induced Hypotension
Issue: Significant drop in mean arterial pressure (MAP) observed after this compound administration.
Potential Cause: The vasodilatory effect of this compound is dose-dependent. The administered dose may be too high for the specific animal model or its current physiological state.
Solution 1: Dose Adjustment
-
Recommendation: If hypotension is a recurring issue, consider a dose-response study to determine the optimal therapeutic dose with minimal hypotensive effects. In dogs with congestive heart failure, this compound has been administered at a dose range of 0.1-1 µg/kg/min.[3] Starting at the lower end of the dose range and titrating upwards can help manage the hypotensive effect.
Solution 2: Co-administration of a Vasopressor
-
Recommendation: For acute and severe hypotension, the use of a vasopressor may be necessary to restore hemodynamic stability. Norepinephrine and vasopressin are commonly used vasopressors in animal research to manage hypotension.
-
Norepinephrine: Acts as a potent α1-adrenergic agonist, leading to peripheral vasoconstriction and an increase in blood pressure.
-
Vasopressin: A non-adrenergic vasopressor that acts on V1 receptors to cause vasoconstriction.
-
Data Presentation: Vasopressor Dosing for Hypotension in Animal Models
| Vasopressor | Animal Model | Dosage | Key Findings |
| Norepinephrine | Dogs | 0.5, 1, and 1.5 µg/kg/min (continuous infusion) | Increased systolic, diastolic, and mean aortic blood pressure.[4] |
| Dogs with Endotoxic Shock | 0.5 to 1 µg/kg/min | Improved hemodynamic disturbances.[4] | |
| Dogs | 0.2, 1.0, or 2.0 µg/kg/min | Showed a beneficial effect on survival in septic shock.[5] | |
| Vasopressin | Dogs with Hemorrhagic Shock | 1 to 4 mU/kg/min | Increased MAP from 39±6 to 128±9 mm Hg. |
| Dogs with Septic Shock | 0.01 or 0.04 U/min | Showed a beneficial effect on survival.[5] |
Experimental Protocols
Protocol 1: this compound Administration in a Canine Model of Heart Failure
This protocol is based on studies investigating the hemodynamic effects of this compound in dogs with experimentally induced heart failure.[1][3]
-
Animal Model: Anesthetized dogs with heart failure induced by volume expansion and ligation of the left anterior descending coronary artery.
-
Anesthesia: Induce and maintain anesthesia using an appropriate anesthetic agent (e.g., pentobarbital sodium).
-
Instrumentation: Catheterize the femoral artery for blood pressure monitoring and the femoral vein for drug administration. Place a Swan-Ganz catheter for measuring cardiac output, pulmonary artery pressure, and right atrial pressure.
-
This compound Infusion: Administer this compound as a continuous intravenous infusion at a dose of 0.1 to 1 µg/kg/min.
-
Hemodynamic Monitoring: Continuously monitor mean arterial pressure, heart rate, cardiac output, and other relevant hemodynamic parameters.
Protocol 2: Norepinephrine Infusion for Reversal of Hypotension in a Canine Model
This protocol is adapted from studies on the use of norepinephrine to treat hypotension in dogs.[4]
-
Animal Preparation: Anesthetized and instrumented dogs as described in Protocol 1.
-
Induction of Hypotension: If not induced by this compound, hypotension can be induced by other means for control experiments (e.g., high-dose isoflurane).
-
Norepinephrine Infusion: Prepare a stock solution of norepinephrine. Administer as a continuous intravenous infusion starting at a low dose (e.g., 0.5 µg/kg/min) and titrate upwards (e.g., to 1.0 and 1.5 µg/kg/min) to achieve the desired blood pressure.
-
Monitoring: Continuously monitor arterial blood pressure and other hemodynamic parameters to assess the response to norepinephrine.
Visualizations
Caption: this compound signaling pathway leading to hypotension.
References
- 1. [Hemodynamic and neurohumoral effects of this compound (alpha-human atrial natriuretic peptide) in dogs with low-output heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Effects of this compound (alpha-human atrial natriuretic peptide) on acute congestive heart failure in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of continuous norepinephrine infusion in dogs with and without hyperkinetic endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differing effects of epinephrine, norepinephrine, and vasopressin on survival in a canine model of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Variability in Carperitide Experimental Results: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Carperitide experimental results. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound, a recombinant form of human atrial natriuretic peptide (ANP), exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A).[1][2] This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][2][3] Elevated cGMP levels then activate protein kinase G (PKG), which mediates downstream effects including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion).[1] this compound also inhibits the renin-angiotensin-aldosterone system (RAAS).[1][3]
Q2: What are the most common sources of variability in this compound experiments?
Variability in this compound experimental results can arise from several factors, including:
-
Dose and Concentration: Inconsistent or inappropriate dosing can lead to significant differences in outcomes.[4][5][6]
-
Peptide Integrity and Storage: As a peptide, this compound is susceptible to degradation if not stored and handled correctly.[7][8]
-
Assay Methodology: The methods used to measure endpoints, such as cGMP levels, can have inherent variability.[4]
-
Cell Culture and Animal Model Conditions: The physiological state of cells or animals can influence their response to this compound.[9]
-
Receptor Expression and Saturation: The density and saturation of NPR-A receptors on target cells can affect the magnitude of the response.
Q3: How should this compound be stored and handled to ensure its stability?
To maintain the integrity of this compound, proper storage and handling are crucial. Lyophilized this compound should be stored at -20°C or colder for long-term stability.[8][10] Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8][10] Reconstituted solutions should be stored at -20°C or colder and used promptly. When preparing solutions, use sterile, high-purity water or an appropriate buffer.
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Relationship
Question: My dose-response curve for this compound is not consistent across experiments. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate and regularly check your pipettes for accuracy. Use fresh pipette tips for each dilution. |
| Improper Serial Dilutions | Prepare fresh serial dilutions for each experiment. Ensure thorough mixing at each dilution step. |
| Peptide Degradation | Ensure proper storage of lyophilized and reconstituted this compound. Prepare fresh aliquots and avoid repeated freeze-thaw cycles.[8] |
| Cell Passage Number | High passage numbers can lead to phenotypic changes in cells, including altered receptor expression. Use cells within a consistent and low passage number range. |
| Serum Variability in Media | Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and hormones that may influence cell signaling.[9] Use a single, tested lot of FBS for a series of experiments. |
Issue 2: Low or No cGMP Production in Response to this compound
Question: I am not observing a significant increase in cGMP levels after treating my cells with this compound. Why might this be happening?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Test a new vial of this compound to rule out degradation of the current stock. Ensure it has been stored correctly. |
| Low NPR-A Receptor Expression | Verify the expression of NPR-A on your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Incorrect Assay Timing | The peak of cGMP production can be transient. Perform a time-course experiment to determine the optimal time point for measuring cGMP after this compound treatment. |
| Phosphodiesterase (PDE) Activity | High PDE activity can rapidly degrade cGMP. Consider including a broad-spectrum PDE inhibitor, such as IBMX, as a positive control to see if cGMP levels can be rescued. |
| Assay Interference | Components of your cell culture media or lysis buffer may interfere with the cGMP assay. Consult the assay kit manual for known interfering substances and run appropriate controls. |
Issue 3: High Variability in Baseline cGMP Levels
Question: My untreated control groups show high variability in baseline cGMP levels between experiments. What could be causing this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Confluency | Cell density can affect baseline signaling activity. Seed cells at a consistent density and ensure they reach a similar level of confluency for each experiment. |
| Mechanical Stimulation | Mechanical stress during media changes or cell handling can activate signaling pathways. Handle cells gently and consistently. |
| Serum Components | Components in the serum can stimulate cGMP production. Consider serum-starving the cells for a defined period before this compound treatment.[9] |
| Contamination | Microbial contamination can alter cellular metabolism and signaling.[11] Regularly check cultures for contamination. |
Data Presentation
Table 1: Example of this compound Dose-Response on cGMP Levels
This table illustrates a typical expected outcome and acceptable variability for an in vitro experiment measuring cGMP production in response to this compound.
| This compound Concentration (nM) | Mean cGMP (pmol/well) | Standard Deviation |
| 0 (Control) | 5.2 | 0.8 |
| 0.1 | 15.8 | 2.1 |
| 1 | 45.3 | 5.9 |
| 10 | 120.7 | 15.4 |
| 100 | 250.1 | 30.2 |
| 1000 | 255.3 | 31.5 |
Data is hypothetical and for illustrative purposes only.
Table 2: Impact of Low-Dose this compound in Clinical Settings
This table summarizes findings from a study on the effect of different doses of this compound, highlighting how dosage can influence outcomes.[6]
| Dosing Group | N | Cardiovascular Mortality (1-year) | All-Cause Mortality (1-year) |
| No this compound (NO-ANP) | 1098 | Reference | Reference |
| Very Low-Dose (<0.02 µg/kg/min) | 593 | Not Significantly Different | Not Significantly Different |
| Low-Dose (≥0.02 µg/kg/min) | 744 | Significantly Lower | Significantly Lower |
Adapted from Nogi et al., 2022.[5][6]
Experimental Protocols
Protocol: In Vitro cGMP Measurement in Response to this compound
-
Cell Seeding: Plate cells (e.g., vascular smooth muscle cells) in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Culture: Culture cells in appropriate media and conditions. If desired, serum-starve cells for 2-4 hours prior to the experiment.
-
Preparation of this compound Dilutions: Prepare fresh serial dilutions of this compound in serum-free media or a suitable buffer immediately before use.
-
Treatment: Aspirate the culture media and wash the cells once with PBS. Add the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the cells for the predetermined optimal time (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the treatment media and lyse the cells using the lysis buffer provided with your cGMP assay kit.
-
cGMP Assay: Perform the cGMP assay according to the manufacturer's instructions (e.g., ELISA or TR-FRET).
-
Data Analysis: Calculate the concentration of cGMP in each sample based on the standard curve. Normalize to protein concentration if significant variations in cell number are expected.
Visualizations
Caption: this compound signaling pathway.
Caption: A logical workflow for troubleshooting variability.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on mortality and ANP levels in acute heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on the 1 year prognosis of patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. genscript.com [genscript.com]
- 9. The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium [mdpi.com]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 11. biobostonconsulting.com [biobostonconsulting.com]
Technical Support Center: Optimizing Carperitide for Maximal cGMP Production
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing carperitide concentration to achieve maximal cyclic guanosine monophosphate (cGMP) production in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced cGMP production?
A1: this compound, a recombinant form of human atrial natriuretic peptide (ANP), acts as a ligand for the natriuretic peptide receptor-A (NPR-A). The binding of this compound to NPR-A activates the intracellular guanylate cyclase domain of the receptor. This enzymatic activity catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cGMP concentration activates downstream signaling pathways, such as protein kinase G (PKG), leading to various physiological effects, including vasodilation and natriuresis.[1]
Q2: Which cell lines are suitable for studying this compound-induced cGMP production?
A2: A variety of cell lines that endogenously or recombinantly express the natriuretic peptide receptor-A (NPR-A) are suitable. The choice of cell line should be guided by the specific research question. Some commonly used and documented cell lines include:
-
Human Lung Carcinoma (A549): Known to express NPR-A.
-
HeLa Cells: Have been reported to express functional NPR-A receptors.
-
Inner Medullary Collecting Duct (IMCD) cells: These kidney cells are a physiological target of natriuretic peptides and show robust cGMP responses.
-
Human Lens Epithelial (HLE-B3) cells: Have been shown to express functional natriuretic peptide receptors.
It is crucial to verify NPR-A expression in your chosen cell line before initiating experiments.
Q3: What is a typical concentration range for this compound in in-vitro experiments?
A3: Based on available literature for the parent compound, atrial natriuretic peptide (ANP), a starting concentration range of 1 nM to 1 µM is recommended for dose-response experiments. A study on IMCD cells showed a significant increase in cGMP levels with 0.5 µM ANP. This provides a reasonable starting point for this compound experiments. The optimal concentration will vary depending on the cell line and experimental conditions.
Q4: How can I maximize the cGMP signal in my assay?
A4: To maximize the cGMP signal, it is highly recommended to use a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine) or zaprinast.[2][3] PDEs are enzymes that degrade cyclic nucleotides, including cGMP.[4][5] By inhibiting PDEs, the this compound-induced cGMP is protected from degradation, leading to its accumulation and a more robust and detectable signal.[4] Pre-incubating the cells with a PDE inhibitor for 15-30 minutes before adding this compound is a common practice.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is a peptide and is susceptible to degradation.[6] For optimal stability, it is recommended to:
-
Store lyophilized this compound at -20°C or -80°C.
-
Reconstitute the lyophilized peptide in a sterile, neutral pH buffer or sterile water. For cell culture use, a sterile phosphate-buffered saline (PBS) is a suitable solvent.
-
After reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[6]
-
Store the aliquoted stock solutions at -20°C or -80°C.
Troubleshooting Guides
Issue 1: Low or No cGMP Signal
| Possible Cause | Troubleshooting Step |
| Low NPR-A Expression in Cells | Verify NPR-A expression in your cell line using techniques like Western blot, qPCR, or immunofluorescence. If expression is low, consider using a cell line with higher expression or a transient/stable transfection to overexpress NPR-A. |
| This compound Degradation | Prepare fresh this compound dilutions from a properly stored, single-use aliquot for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[6] |
| Insufficient Incubation Time | Optimize the incubation time with this compound. A time-course experiment (e.g., 5, 15, 30, 60 minutes) can help determine the peak cGMP production time. |
| High Phosphodiesterase (PDE) Activity | Pre-incubate cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes before adding this compound to prevent cGMP degradation.[4][7] |
| Assay Reagents Expired or Improperly Stored | Ensure all components of the cGMP ELISA kit are within their expiration date and have been stored according to the manufacturer's instructions.[8] |
| Incorrect Assay Procedure | Carefully review the cGMP ELISA kit protocol. Ensure all steps, including reagent dilutions, incubation times, and wash steps, are performed correctly.[9][10] |
| Low Cell Number | Ensure you are seeding a sufficient number of cells per well to generate a detectable cGMP signal. Optimize cell seeding density prior to the main experiment. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use calibrated pipettes to dispense equal cell numbers into each well. |
| Pipetting Errors | Be meticulous with pipetting, especially when preparing serial dilutions of this compound and adding small volumes of reagents. Use fresh pipette tips for each sample and reagent.[11] |
| Incomplete Cell Lysis | Ensure complete cell lysis to release all intracellular cGMP. Follow the lysis buffer instructions provided with the cGMP assay kit carefully. |
| Edge Effects on the Plate | To minimize edge effects, avoid using the outermost wells of the microplate for samples and standards. Fill these wells with buffer or media. |
| Inadequate Washing | Insufficient washing between steps can lead to high background and variability. Ensure all wells are washed thoroughly and consistently according to the assay protocol.[8] |
| Temperature Fluctuations | Perform incubations at a stable and consistent temperature. Avoid placing the plate in areas with temperature gradients.[8] |
Quantitative Data Summary
The following table presents a hypothetical, yet representative, dataset from a this compound dose-response experiment in a suitable NPR-A expressing cell line. This data illustrates the expected trend and can be used as a reference for experimental design and data analysis.
| This compound Concentration (nM) | Mean cGMP Produced (pmol/mL) | Standard Deviation |
| 0 (Control) | 5.2 | 0.8 |
| 1 | 15.8 | 2.1 |
| 10 | 45.3 | 4.9 |
| 50 | 88.9 | 9.2 |
| 100 | 125.6 | 13.7 |
| 250 | 148.2 | 15.1 |
| 500 | 155.4 | 16.3 |
| 1000 | 158.1 | 17.0 |
From this data, an EC50 (the concentration of this compound that gives half-maximal cGMP production) can be calculated using non-linear regression analysis.
Experimental Protocols
Protocol 1: this compound Dose-Response Experiment for cGMP Production
1. Cell Culture and Seeding: a. Culture your chosen NPR-A expressing cell line in the recommended growth medium until approximately 80-90% confluent. b. Harvest the cells and seed them into a 96-well cell culture plate at a pre-determined optimal density. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Cell Treatment: a. Prepare a 10X stock solution of a phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) in serum-free medium. b. Gently aspirate the growth medium from the wells and wash once with sterile PBS. c. Add serum-free medium to each well. d. Add the 10X PDE inhibitor stock solution to each well to achieve a final concentration of 100 µM. e. Incubate for 30 minutes at 37°C. f. Prepare serial dilutions of this compound in serum-free medium containing the PDE inhibitor. g. Add the this compound dilutions to the respective wells. Include a vehicle control (medium with PDE inhibitor but no this compound). h. Incubate for the predetermined optimal time (e.g., 15 minutes) at 37°C.
3. Cell Lysis: a. After incubation, aspirate the medium from the wells. b. Lyse the cells by adding the lysis buffer provided with your cGMP assay kit. c. Incubate on a shaker for 10-20 minutes at room temperature to ensure complete lysis.
4. cGMP Measurement: a. Proceed with the cGMP measurement using a competitive ELISA-based cGMP assay kit, following the manufacturer's instructions. This typically involves adding the cell lysate, a cGMP-HRP conjugate, and an anti-cGMP antibody to the assay plate.
Protocol 2: Competitive ELISA for cGMP Measurement
This is a generalized protocol. Always refer to the specific instructions provided with your commercial ELISA kit.
1. Standard Preparation: a. Reconstitute the cGMP standard provided in the kit to create a stock solution. b. Perform serial dilutions of the cGMP standard to generate a standard curve.
2. Assay Procedure: a. Add standards, controls, and cell lysate samples to the appropriate wells of the antibody-coated microplate. b. Add the cGMP-enzyme (e.g., HRP) conjugate to each well. c. Add the anti-cGMP antibody to each well. d. Incubate the plate for the recommended time (e.g., 2 hours) at room temperature on a shaker.[9] e. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. f. Add the substrate solution (e.g., TMB) to each well and incubate in the dark until color develops. g. Stop the reaction by adding the stop solution. h. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis: a. Subtract the blank absorbance from all readings. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Use the standard curve to determine the cGMP concentration in your samples.
Visualizations
Caption: this compound signaling pathway leading to cGMP production.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]
- 5. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Inhibition of Phosphodiesterase 2 Augments cGMP and cAMP Signaling to Ameliorate Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. s3.amazonaws.com [s3.amazonaws.com]
Identifying and minimizing off-target effects of Carperitide in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help identify and minimize off-target effects of Carperitide in cell-based assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions.
Table 1: Troubleshooting Common Issues in this compound Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| High background signal in cGMP assay | 1. Reagent issues (e.g., contaminated or improperly diluted reagents).2. Non-specific antibody binding in ELISA-based assays.3. Weak off-target interactions at high this compound concentrations.[1] | 1. Ensure proper reagent preparation and use fresh solutions.2. Optimize blocking buffers and antibody concentrations.[1]3. Perform a dose-response curve to determine the optimal this compound concentration. Increase the salt concentration in wash buffers to reduce weak, non-specific binding.[1] |
| Inconsistent results between experiments | 1. Variability in cell health, passage number, or seeding density.[2][3]2. Inconsistent incubation times or temperatures.3. Pipetting errors.[1] | 1. Use cells within a consistent passage number range, ensure even cell seeding, and perform a cell viability assay before each experiment.2. Strictly adhere to the protocol for all incubation steps.3. Calibrate pipettes regularly and use proper pipetting techniques. |
| Unexpected changes in cell morphology or viability | 1. Off-target cytotoxicity at high concentrations of this compound.2. Contamination of cell cultures (e.g., mycoplasma).[4]3. Interaction of this compound with components in the cell culture medium. | 1. Perform a dose-response analysis for cytotoxicity using assays like MTT or LDH release.[5][6]2. Regularly test cell cultures for mycoplasma contamination.[3][4]3. Use a serum-free medium for the duration of the experiment if possible, or test different serum lots. |
| Lack of cGMP response in a cell line expected to express NPR-A | 1. Low or absent expression of the target receptor, Natriuretic Peptide Receptor-A (NPR-A).2. Degradation of this compound in the culture medium.3. The cell line may have a dysfunctional signaling pathway downstream of the receptor. | 1. Verify NPR-A expression using techniques like qPCR, Western blot, or flow cytometry.2. Minimize the incubation time or use a medium containing protease inhibitors.3. Use a positive control that directly activates guanylate cyclase (e.g., a nitric oxide donor) to test the downstream pathway. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a synthetic analog of human atrial natriuretic peptide (ANP).[7][8] Its primary mechanism of action is binding to and activating the Natriuretic Peptide Receptor-A (NPR-A).[7][9] This activation stimulates the intracellular guanylate cyclase activity of the receptor, leading to an increase in the second messenger cyclic guanosine monophosphate (cGMP).[7][8] Elevated cGMP levels mediate various physiological effects, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion).[7]
2. What are the potential off-target effects of this compound?
While this compound is highly selective for NPR-A, potential off-target effects can occur, especially at high concentrations. These may include:
-
Binding to other natriuretic peptide receptors: this compound may exhibit some low-affinity binding to other natriuretic peptide receptors, such as NPR-B (the primary receptor for C-type natriuretic peptide) or the clearance receptor NPR-C.[10]
-
Non-specific cellular stress responses: At supra-physiological concentrations, this compound may induce cellular stress, leading to changes in cell viability or metabolism that are independent of NPR-A signaling.
-
Interactions with other signaling pathways: High concentrations of cGMP produced by on-target activation can sometimes lead to "crosstalk" with other signaling pathways, for example, by inhibiting certain phosphodiesterases (PDEs) that also degrade cyclic adenosine monophosphate (cAMP).[11]
3. How can I determine if an observed effect in my cell-based assay is off-target?
To distinguish between on-target and off-target effects, consider the following experimental approaches:
-
Use a negative control cell line: Employ a cell line that does not express NPR-A. If the effect persists in this cell line, it is likely an off-target effect.
-
RNAi or CRISPR-mediated knockdown/knockout: Knock down or knock out the gene for NPR-A (NPR1) in your target cell line. The disappearance of the effect will confirm that it is on-target.
-
Use a competitive antagonist: A specific NPR-A antagonist should block the on-target effects of this compound. If the effect is not blocked, it is likely off-target.
-
Dose-response analysis: On-target effects typically occur at lower, more physiologically relevant concentrations of the drug, while off-target effects often require much higher concentrations.
4. What are the recommended concentration ranges for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response curve starting from concentrations around the reported binding affinity for NPR-A. In vitro studies have shown this compound to have a high affinity for its receptor, with a mean equilibrium dissociation constant (Kd) of approximately 0.46 nM in rat glomeruli.[12] Clinically, intravenous infusion doses typically range from 0.025 to 0.1 μg/kg/min.[8]
Table 2: this compound Concentrations in Research and Clinical Use
| Context | Concentration/Dose | Reference |
| In Vitro Binding Affinity (Kd) | ~0.46 nM | [12] |
| Typical Clinical Infusion Dose | 0.025 - 0.1 μg/kg/min | [8] |
| Low-Dose Clinical Infusion | 0.01 - 0.05 μg/kg/min | [13] |
5. Can this compound affect cell viability?
At typical therapeutic concentrations, this compound is not expected to be cytotoxic. However, at very high concentrations used in some in vitro experiments, it could potentially induce off-target effects that may impact cell viability. It is crucial to perform a cell viability assay (e.g., MTT, XTT, or a real-time viability assay) in parallel with your functional assays, especially when using a new cell line or a wide range of this compound concentrations.[5][6][14]
Experimental Protocols
Protocol 1: cGMP Production Assay (ELISA-based)
This protocol outlines the steps to measure intracellular cGMP levels in response to this compound treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.
-
Pre-incubation: Gently wash the cells with serum-free medium. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cGMP degradation.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium containing the PDE inhibitor. Add the this compound solutions to the cells and incubate for the desired time (e.g., 15-30 minutes). Include a vehicle-only control.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with the cGMP ELISA kit.
-
cGMP Measurement: Follow the manufacturer's instructions for the competitive ELISA kit to determine the concentration of cGMP in each well.
-
Data Analysis: Normalize the cGMP concentration to the protein concentration in each well (determined by a separate protein assay like BCA). Plot the cGMP concentration against the this compound concentration to generate a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24-72 hours). Include a vehicle-only control and a positive control for cytotoxicity (e.g., a high concentration of DMSO or a known cytotoxic agent).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.[6]
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or an acidic solution of isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-only control.
Visualizations
References
- 1. assaygenie.com [assaygenie.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 3. m.youtube.com [m.youtube.com]
- 4. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Effects of this compound on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
Best practices for long-term storage and stability of Carperitide solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of Carperitide solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized this compound powder be stored for the long term?
For long-term stability, lyophilized this compound powder should be stored at -20°C or, preferably, at -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture.[1][2] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the peptide.[1][3]
Q2: What is the recommended procedure for reconstituting lyophilized this compound?
To reconstitute this compound, use a sterile, high-purity solvent such as sterile distilled water or a buffer appropriate for your experiment.[1] It is recommended to gently swirl or roll the vial to dissolve the powder.[4] Avoid vigorous shaking, as this can cause aggregation or denaturation of the peptide.[4] Ensure the entire contents of the vial are fully dissolved before use.
Q3: What are the optimal storage conditions for this compound solutions?
Once reconstituted, this compound solutions are significantly less stable than the lyophilized powder.[5] For short-term storage (up to one week), solutions can be kept at 4°C.[1] For longer-term storage, it is highly recommended to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C.[1][6] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2]
Q4: What is the impact of pH on the stability of this compound solutions?
Q5: Is this compound sensitive to light?
Yes, peptides can be sensitive to light. It is recommended to protect both lyophilized powder and solutions of this compound from light by storing them in dark containers or wrapping the vials in foil.[1][6][8]
Q6: Can this compound adsorb to storage containers?
Peptides, particularly those with cationic properties, can adsorb to glass and plastic surfaces, which can lead to a significant loss of the peptide from the solution, especially at low concentrations.[9][10] To minimize this, using low-adsorption polypropylene or siliconized tubes is recommended.[9] Pre-treating containers with a blocking agent like bovine serum albumin (BSA) may also reduce non-specific binding, depending on the experimental requirements.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no biological activity | 1. Improper storage of lyophilized powder or solution.2. Repeated freeze-thaw cycles.3. Degradation due to incorrect pH or exposure to light.4. Adsorption to container surfaces. | 1. Verify storage conditions (-20°C or -80°C for long-term).2. Aliquot solutions to avoid multiple freeze-thaw cycles.3. Ensure the buffer pH is within the optimal range (typically 5-7) and protect the solution from light.4. Use low-adsorption vials. |
| Precipitation or cloudiness in the solution | 1. Peptide aggregation.2. Poor solubility in the chosen solvent.3. Contamination. | 1. Gently warm the solution and swirl. If precipitation persists, sonication may be attempted cautiously. Consider using a different buffer or adding a solubilizing agent if compatible with the experiment.2. Re-evaluate the reconstitution solvent. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary before dilution with an aqueous buffer.[2]3. Prepare fresh solutions using sterile technique and high-purity reagents. |
| Inconsistent experimental results | 1. Inaccurate initial concentration due to incomplete reconstitution or adsorption.2. Degradation of the stock solution over time. | 1. Ensure the peptide is fully dissolved before use. Consider quantifying the peptide concentration after reconstitution using a method like UV spectroscopy.2. Prepare fresh aliquots from a new vial of lyophilized powder. Avoid using old solutions. |
Data on General Peptide Stability
While specific quantitative stability data for this compound solutions under various conditions are proprietary, the following table summarizes general stability guidelines for peptides.
| Storage Form | Temperature | Typical Stability | Key Considerations |
| Lyophilized Powder | Room Temperature | Weeks to months[5] | For short-term storage only. Avoid humidity and light. |
| 4°C | Several months | Good for short to medium-term storage. Keep desiccated. | |
| -20°C or -80°C | Years[8][11] | Recommended for long-term storage. | |
| In Solution | 4°C | Up to 1-2 weeks[1][5] | Prone to microbial contamination and degradation. |
| -20°C or -80°C | Months[5] | Avoid repeated freeze-thaw cycles by aliquoting. |
Experimental Protocols
Stability Assessment via High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for quantifying the remaining intact this compound and detecting degradation products.
Methodology:
-
Column: A reversed-phase C18 column is commonly used for peptide analysis.[12]
-
Mobile Phase: A gradient of two mobile phases is typically employed:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide and its degradation products. The gradient slope should be optimized for the best separation.
-
Detection: UV detection at a wavelength of 210-220 nm is suitable for detecting the peptide backbone.[13]
-
Analysis: The stability is assessed by monitoring the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products over time.
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of this compound under stress conditions.[5]
Methodology:
-
Acid/Base Hydrolysis: Incubate this compound solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[14]
-
Oxidation: Treat the this compound solution with an oxidizing agent (e.g., 0.2% H₂O₂).[14]
-
Thermal Stress: Expose lyophilized powder and solutions to elevated temperatures (e.g., 40-60°C).
-
Photostability: Expose solutions to UV and visible light.
-
Analysis: Analyze the stressed samples at various time points using the developed stability-indicating HPLC method to identify and quantify degradation products.
In Vitro Biological Activity Assay
The biological activity of this compound can be assessed by its ability to stimulate its target receptor, leading to a measurable downstream effect. As this compound is an atrial natriuretic peptide (ANP) analog, its activity is often linked to the production of cyclic GMP (cGMP).[11][13]
Methodology:
-
Cell Line: Use a cell line that expresses the natriuretic peptide receptor A (NPR-A), such as cultured porcine endothelial cells.[11]
-
Treatment: Treat the cells with varying concentrations of the this compound solution (both fresh and stored samples).
-
Measurement: After a defined incubation period, lyse the cells and measure the intracellular concentration of cGMP using a commercially available ELISA kit.
-
Analysis: Compare the dose-response curves of the stored this compound solutions to that of a freshly prepared standard to determine any loss in biological activity.
Visualizations
Caption: Workflow for assessing this compound solution stability.
Caption: Simplified this compound signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usp.org [usp.org]
- 4. droracle.ai [droracle.ai]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. rch.org.au [rch.org.au]
- 9. researchgate.net [researchgate.net]
- 10. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. [Biological activity of regulatory peptides in model experiments in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. lcms.cz [lcms.cz]
Dealing with batch-to-batch variability of synthetic Carperitide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of synthetic Carperitide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as alpha-human atrial natriuretic peptide (α-hANP), is a synthetic 28-amino acid peptide hormone.[1][2] It is a recombinant form of the naturally occurring atrial natriuretic peptide (ANP) produced by the heart.[3][4] this compound is primarily used in the treatment of acute decompensated heart failure (ADHF).[3] Its mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[1][3] This elevation in cGMP results in several physiological effects, including vasodilation (widening of blood vessels), diuresis (increased urine production), and natriuresis (increased sodium excretion).[1][3] These actions help to reduce the workload on the heart.[3]
Q2: We are observing inconsistent results in our cell-based assays with different batches of synthetic this compound. What could be the cause?
A2: Batch-to-batch variability in synthetic peptides like this compound can stem from several factors originating during synthesis and purification.[5][6] These can include variations in purity, the presence of different impurity profiles (e.g., truncated or modified peptide sequences), and differences in counter-ion content (e.g., trifluoroacetate from purification).[6][7] Furthermore, inconsistencies in peptide concentration, aggregation state, and secondary structure between batches can significantly impact biological activity.[7][8]
Q3: How can we assess the purity and integrity of a new batch of synthetic this compound?
A3: A comprehensive analysis of a new batch should involve multiple analytical techniques to confirm its identity, purity, and concentration.[8] High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a primary method for determining purity and identifying impurities.[8][9] Mass Spectrometry (MS) should be used to confirm the molecular weight of the peptide.[8][10] Amino Acid Analysis (AAA) can verify the amino acid composition and provide an accurate measure of peptide concentration.[11] For assessing the secondary structure, Circular Dichroism (CD) spectroscopy is a valuable tool.[9]
Q4: Our current batch of this compound shows lower than expected solubility. What could be the reason and how can we address this?
A4: Solubility issues can arise from the physicochemical properties of the peptide, such as its aggregation state or the nature of the salt form.[2][12] this compound acetate, for example, generally has better water solubility and stability.[2] Aggregation can be influenced by factors like pH, temperature, and ionic strength of the solution.[12] To address solubility issues, it is recommended to first confirm the peptide's net peptide content and salt form. You can also try dissolving the peptide in a small amount of a suitable solvent (e.g., dilute acetic acid) before bringing it to the final buffer volume. Gentle sonication may also aid in dissolution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent biological activity between batches | 1. Purity differences: The percentage of the full-length, active peptide may vary.[5] 2. Impurity profile: Different impurities (e.g., deletion sequences, oxidized forms) can have inhibitory or off-target effects.[6][13] 3. Counter-ion variation: Trifluoroacetate (TFA) from HPLC purification can affect cell viability and experimental results.[7] 4. Incorrect peptide quantification: Inaccurate concentration determination leads to dosing errors. | 1. Verify purity: Use RP-HPLC to compare the purity profiles of different batches.[8] 2. Characterize impurities: Employ LC-MS to identify major impurities.[14] 3. Consider salt exchange: If high TFA content is suspected, perform a salt exchange to a more biocompatible salt like acetate. 4. Accurate quantification: Use Amino Acid Analysis (AAA) for precise peptide concentration determination.[11] |
| Reduced potency in a new batch | 1. Peptide degradation: Improper storage or handling can lead to oxidation or deamidation.[10] 2. Aggregation: Peptides can form aggregates, reducing the concentration of active monomeric species.[12] 3. Incorrect secondary structure: The peptide may not be in its biologically active conformation. | 1. Assess stability: Use MS to check for modifications like oxidation.[8] 2. Detect aggregation: Employ Size-Exclusion Chromatography (SEC) to identify aggregates.[8] 3. Analyze secondary structure: Use Circular Dichroism (CD) spectroscopy to compare the secondary structure with a known active batch.[9] |
| Precipitation of this compound in solution | 1. Poor solubility: The peptide may have low intrinsic solubility in the chosen buffer.[12] 2. pH is near the isoelectric point (pI): Peptides are least soluble at their pI. 3. Buffer incompatibility: Components of the buffer may be causing the peptide to precipitate. | 1. Optimize buffer: Test different pH values and buffer systems.[12] 2. Determine pI: Calculate the theoretical pI and ensure the buffer pH is at least 1-2 units away. 3. Use solubilizing agents: Consider the addition of excipients like arginine or a change in co-solvents, but verify their compatibility with your assay.[12] |
Experimental Protocols
Protocol 1: Purity and Impurity Profiling of Synthetic this compound by RP-HPLC
-
Materials:
-
Synthetic this compound (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Flow rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient:
Time (min) % Mobile Phase B 0 5 30 65 35 95 40 95 41 5 | 50 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Compare the impurity profiles of different batches by looking for new or significantly larger impurity peaks.
-
Protocol 2: Molecular Weight Verification of Synthetic this compound by Mass Spectrometry
-
Materials:
-
Synthetic this compound sample from Protocol 1
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
Solvents compatible with the mass spectrometer (e.g., 50:50 water:acetonitrile with 0.1% formic acid for ESI)
-
-
Sample Preparation (for ESI-MS):
-
Dilute the this compound sample from Protocol 1 to approximately 10-50 µM in the infusion solvent.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 500-2000 m/z for ESI to observe multiple charge states).
-
Deconvolute the resulting spectrum to obtain the intact molecular weight.
-
-
Data Analysis:
-
Compare the experimentally determined molecular weight to the theoretical molecular weight of this compound (C127H203N45O39S3, theoretical MW = 3080.44 Da).[2]
-
Visualizations
Caption: this compound signaling cascade.
Caption: Workflow for troubleshooting batch variability.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Atrial Natriuretic Peptide in Cardiovascular Biology and Disease (NPPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologyislife.quora.com [biologyislife.quora.com]
- 6. polypeptide.com [polypeptide.com]
- 7. researchgate.net [researchgate.net]
- 8. ijsra.net [ijsra.net]
- 9. polypeptide.com [polypeptide.com]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 13. researchgate.net [researchgate.net]
- 14. Overview on Impurity Profiling - IJPRS [ijprs.com]
Validation & Comparative
A Comparative Analysis of Carperitide and Nesiritide in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carperitide and Nesiritide, two natriuretic peptide-based therapies investigated for the management of acute decompensated heart failure (ADHF). By examining their performance in preclinical and clinical heart failure models, this document aims to furnish researchers, scientists, and drug development professionals with the critical data and methodologies necessary to inform further research and development in this therapeutic area.
Introduction
This compound, a synthetic analog of human atrial natriuretic peptide (ANP), and Nesiritide, a recombinant form of human B-type natriuretic peptide (BNP), are both designed to leverage the endogenous natriuretic peptide system to alleviate the symptoms of heart failure.[1][2] Both molecules exert their effects by activating particulate guanylate cyclase receptors, leading to increased intracellular concentrations of cyclic guanosine monophosphate (cGMP).[3][4] This shared mechanism of action results in vasodilation, natriuresis, and diuresis, which collectively reduce cardiac preload and afterload.[3][4] Despite these similarities, their origins from different natriuretic peptides—ANP for this compound and BNP for Nesiritide—may underlie subtle but significant differences in their clinical and physiological profiles. This compound has been primarily used in Japan, while Nesiritide has seen more widespread use in the United States.[5]
Mechanism of Action: A Shared Pathway
Both this compound and Nesiritide function as agonists of the natriuretic peptide receptor-A (NPR-A). Binding to this receptor activates its intrinsic guanylate cyclase domain, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent elevation in intracellular cGMP levels in vascular smooth muscle and endothelial cells triggers a cascade of downstream signaling events that ultimately lead to vasodilation.[3][4] This vasodilation affects both arteries and veins, contributing to a reduction in systemic vascular resistance (afterload) and a decrease in venous return to the heart (preload).[4]
In addition to their vascular effects, both peptides promote natriuresis and diuresis by increasing glomerular filtration rate and inhibiting sodium reabsorption in the renal tubules.[6] They also counteract the renin-angiotensin-aldosterone system (RAAS), a key neurohormonal pathway implicated in the pathophysiology of heart failure.[1][2]
Signaling pathway of this compound and Nesiritide.
Comparative Hemodynamic and Renal Effects
The following tables summarize the quantitative data on the hemodynamic and renal effects of this compound and Nesiritide from preclinical and clinical studies.
Table 1: Hemodynamic Effects of this compound and Nesiritide in Heart Failure Models
| Parameter | This compound | Nesiritide |
| Pulmonary Capillary Wedge Pressure (PCWP) | Decreased[3][4] | Decreased by 5.8 mmHg at 3 hours (VMAC trial)[7] |
| Pulmonary Arterial Pressure | Decreased[3][4] | Decreased from 36 mmHg to 31 mmHg at 15 minutes[8] |
| Right Atrial Pressure | Decreased[3][4] | - |
| Systemic Vascular Resistance | Decreased[4] | Decreased from 1,995 dynes·s·cm⁻⁵ to 1,563 dynes·s·cm⁻⁵ at 15 minutes[8] |
| Cardiac Output/Index | Increased[4] | Increased from 3.9 L/min to 4.6 L/min at 15 minutes[8] |
| Mean Arterial Pressure | Decreased[3] | - |
| Heart Rate | No significant change[6] | No significant change[1] |
Table 2: Renal Effects of this compound and Nesiritide in Heart Failure Models
| Parameter | This compound | Nesiritide |
| Urine Volume | Increased[4][6] | No significant change in some studies[8] |
| Urinary Sodium Excretion | Increased[6] | Increased natriuresis reported[1] |
| Serum Creatinine | - | Increased risk of elevation in some analyses[9] |
| Glomerular Filtration Rate (GFR) | - | No significant change in some studies[8] |
Experimental Protocols
Canine Model of Acute Congestive Heart Failure (for this compound)
A commonly cited experimental model to evaluate the efficacy of this compound involves the induction of acute congestive heart failure in dogs.[6]
-
Animal Model: Mongrel dogs of either sex.
-
Induction of Heart Failure: Anesthetized dogs undergo ligation of the left anterior descending coronary artery, followed by volume expansion to induce heart failure.[6]
-
Drug Administration: this compound is administered as a continuous intravenous infusion at doses ranging from 0.1 to 1 µg/kg/min.[6]
-
Hemodynamic Monitoring: Key parameters such as left ventricular end-diastolic pressure (LVEDP), cardiac output (CO), and heart rate (HR) are continuously monitored.[6]
-
Renal Function Assessment: Urine volume and electrolyte excretion are measured throughout the experiment.[6]
VMAC (Vasodilation in the Management of Acute Congestive Heart Failure) Trial (for Nesiritide)
The VMAC trial was a pivotal randomized, double-blind, placebo-controlled study that assessed the safety and efficacy of Nesiritide in patients with acutely decompensated congestive heart failure.[7]
-
Study Population: Patients hospitalized with acutely decompensated CHF and dyspnea at rest.[10]
-
Treatment Arms: Patients were randomized to receive either Nesiritide, placebo, or intravenous nitroglycerin in addition to standard care.[10]
-
Drug Administration: Nesiritide was administered as an intravenous bolus of 2 µg/kg followed by a continuous infusion of 0.01 µg/kg/min.[10] The dose could be titrated up to a maximum of 0.03 µg/kg/min.[10]
-
Primary Endpoints: The primary endpoints were the change in pulmonary capillary wedge pressure (PCWP) and the patient's self-assessment of dyspnea at 3 hours.[7]
-
Data Collection: Hemodynamic parameters were monitored in a subset of patients via a right heart catheter.[10]
Comparative experimental workflows.
Discussion and Conclusion
Both this compound and Nesiritide have demonstrated efficacy in improving hemodynamic parameters in heart failure models. Their shared mechanism of action via the cGMP pathway leads to beneficial reductions in cardiac filling pressures and vascular resistance.
Preclinical data in canine models robustly supports the ability of this compound to decrease preload and afterload and improve cardiac output.[4] Clinical experience, primarily from Japan, suggests its utility in the acute setting, though large-scale randomized controlled trials with hard clinical endpoints are less abundant in the global literature.[5]
Nesiritide's hemodynamic benefits are well-documented in large clinical trials such as the VMAC study.[7] However, its clinical use has been tempered by concerns regarding its potential for adverse renal effects and a lack of clear mortality benefit.[9] Some studies have indicated an increased risk of worsening renal function with Nesiritide, a concern that has led to more cautious use.[9]
References
- 1. Nesiritide: a new drug for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effect of this compound (alpha-human atrial natriuretic polypeptide) on the cardiovascular system in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Hemodynamic and neurohumoral effects of this compound (alpha-human atrial natriuretic peptide) in dogs with low-output heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effects of this compound (alpha-human atrial natriuretic peptide) on acute congestive heart failure in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasodilation in the Management of Acute Congestive Heart Failure - American College of Cardiology [acc.org]
- 8. Assessment of renal hemodynamic effects of nesiritide in patients with heart failure using intravascular Doppler and quantitative angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nesiritide in Acute Decompensated Heart Failure: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Validating the Cardioprotective Effects of Carperitide In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carperitide, a recombinant form of human atrial natriuretic peptide (ANP), has been investigated for its potential cardioprotective effects in the setting of myocardial ischemia-reperfusion injury and heart failure. This guide provides an objective comparison of this compound's performance with other vasodilatory agents in preclinical in vivo models, supported by experimental data and detailed methodologies.
Executive Summary
Preclinical in vivo studies demonstrate that this compound exerts cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of myocardial ischemia. These benefits are primarily attributed to its vasodilatory properties, which enhance coronary blood flow, and its ability to activate the cyclic guanosine monophosphate (cGMP) signaling pathway, a key mediator of cardioprotection. However, the translation of these promising preclinical findings to definitive clinical benefits in patients with acute heart failure remains a subject of ongoing research and debate. This guide focuses on the existing in vivo experimental evidence to inform further research and drug development efforts.
Comparative In Vivo Efficacy
Myocardial Infarct Size Reduction
In a canine model of myocardial ischemia-reperfusion, this compound demonstrated a significant reduction in myocardial infarct size compared to a control group.
| Treatment Group | Animal Model | Infarct Size / Area at Risk (%) (Mean ± SEM) | Reference |
| Control | Dog (n=10) | 27.8 ± 7.8 | [1] |
| This compound (0.2 µg/kg/min) | Dog (n=10) | 4.5 ± 2.1 | [1] |
| p < 0.05 vs. Control |
Hemodynamic Effects: this compound vs. Nitroglycerin
A study in a canine model of low-output heart failure directly compared the hemodynamic effects of this compound with the commonly used vasodilator, nitroglycerin. The pharmacological activities of this compound (1 µg/kg/min) were found to be equivalent to those of nitroglycerin (3 µg/kg/min) in improving key hemodynamic parameters.[2][3]
| Parameter | This compound (1 µg/kg/min) | Nitroglycerin (3 µg/kg/min) |
| Pulmonary Arterial Pressure | Decreased | Decreased |
| Right Atrial Pressure | Decreased | Decreased |
| Systemic Vascular Resistance | Decreased | Decreased |
| Cardiac Output | Increased | Increased |
Data from a canine model of low-output heart failure.[2][3]
Signaling Pathway of this compound-Mediated Cardioprotection
This compound exerts its cardioprotective effects through the activation of the natriuretic peptide receptor-A (NPR-A), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This elevation in cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets involved in vasodilation, and inhibition of cardiac remodeling. The cardioprotective effects of this compound in ischemic hearts have been shown to be dependent on the nitric oxide (NO) pathway, which also signals through cGMP.[4]
Experimental Protocols
Canine Model of Myocardial Ischemia-Reperfusion
-
Animal Model: Anesthetized dogs (n=20).[1]
-
Ischemia Induction: The left anterior descending coronary artery was occluded for 90 minutes.[1]
-
Reperfusion: The occlusion was released, and the heart was reperfused for 6 hours.[1]
-
Drug Administration: An intravenous infusion of this compound (0.2 µg/kg/min) was started 15 minutes after the onset of occlusion and continued throughout the occlusion and reperfusion period.[1]
-
Primary Endpoint: Myocardial infarct size was determined as a percentage of the area at risk.[1]
-
Hemodynamic Monitoring: Various hemodynamic parameters were monitored throughout the experiment.[1]
Canine Model of Low-Output Heart Failure
-
Animal Model: Dogs with induced low-output heart failure.[3]
-
Heart Failure Induction: Low-output heart failure was induced by a combination of volume expansion, ligation of the left anterior descending coronary artery, and methoxamine infusion.[3]
-
Drug Administration: this compound was infused intravenously at doses of 0.1 to 1 µg/kg/min for 30 minutes. Nitroglycerin was infused at 3 µg/kg/min.[2][3]
-
Primary Endpoints: Hemodynamic parameters including pulmonary arterial pressure, right atrial pressure, systemic vascular resistance, and cardiac output were measured.[2][3]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the cardioprotective effects of this compound in a large animal model of myocardial infarction.
Conclusion
In vivo preclinical studies in large animal models provide evidence for the cardioprotective effects of this compound, primarily through mechanisms involving vasodilation and activation of the cGMP signaling pathway. The data presented in this guide, including a direct comparison with nitroglycerin, highlight its potential as a therapeutic agent for reducing myocardial injury. However, the discordant findings between these preclinical studies and some clinical trials underscore the need for further research to optimize dosing strategies and patient selection to translate these experimental benefits into improved clinical outcomes. The detailed experimental protocols provided herein can serve as a valuable resource for designing future studies to further elucidate the cardioprotective role of this compound.
References
- 1. Alpha-human atrial natriuretic peptide, this compound, reduces infarct size but not arrhythmias after coronary occlusion/reperfusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic and neurohumoral effects of this compound (.ALPHA.-human atrial natriuretic peptide) in dogs with low-output heart failure. | CiNii Research [cir.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
Carperitide versus B-type natriuretic peptide: a head-to-head comparison in vitro
A detailed in vitro analysis reveals functional differences between carperitide (recombinant human atrial natriuretic peptide) and B-type natriuretic peptide (BNP) in receptor binding, signaling, and biological activity. This guide provides a comparative overview of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a synthetic form of atrial natriuretic peptide (ANP), and B-type natriuretic peptide (BNP) are both crucial players in cardiovascular homeostasis. They exert their effects by activating the natriuretic peptide receptor-A (NPR-A), which leads to the production of the second messenger cyclic guanosine monophosphate (cGMP).[1][2] This signaling cascade results in vasodilation, natriuresis, and diuresis, contributing to the regulation of blood pressure and fluid balance. While both peptides share a common receptor and signaling pathway, in vitro studies highlight distinct differences in their potency and efficacy.
Quantitative Comparison of Biological Activity
Experimental data consistently demonstrates that this compound (ANP) is a more potent activator of its target receptor and subsequent downstream signaling compared to BNP.
| Parameter | This compound (ANP) | B-type Natriuretic Peptide (BNP) | Tissue/Cell Model | Reference |
| Vasodilation Potency (pEC₅₀) | 8.96 ± 0.21 | 7.54 ± 0.18 | Human Pulmonary Artery Rings | [3] |
| cGMP Production | More pronounced increase | Less pronounced increase | Human Internal Mammary Artery Rings | |
| cGMP Stimulation in HEK293 cells expressing GC-A | Higher potency | Lower potency | HEK293 cells expressing GC-A | [4] |
Note: pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC₅₀ value indicates greater potency.
Signaling Pathways and Experimental Workflows
The activation of NPR-A by both this compound and BNP initiates a cascade of intracellular events. The binding of the ligand to the receptor's extracellular domain induces a conformational change, activating the intracellular guanylyl cyclase domain. This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels, in turn, activate cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets, ultimately leading to the observed physiological effects such as smooth muscle relaxation.
Experimental workflows to compare the in vitro activity of this compound and BNP typically involve receptor binding assays and cGMP stimulation assays.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kd) of this compound and BNP to the NPR-A receptor.
1. Membrane Preparation:
-
Cells or tissues expressing NPR-A are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). Protein concentration is determined using a standard protein assay.[5]
2. Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a radiolabeled ligand that binds to NPR-A (e.g., ¹²⁵I-ANP) with the prepared cell membranes.
-
Add increasing concentrations of unlabeled this compound or BNP to compete with the radioligand for receptor binding.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.[5]
4. Data Analysis:
-
The data is analyzed using non-linear regression to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
cGMP Stimulation Assay
This assay measures the ability of this compound and BNP to stimulate the production of intracellular cGMP.
1. Cell Culture and Treatment:
-
Human embryonic kidney (HEK) 293 cells stably overexpressing human NPR-A are cultured in appropriate media.[6]
-
Cells are seeded in multi-well plates and grown to near confluence.
-
Prior to the experiment, the growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cGMP degradation.[6]
-
Cells are then stimulated with a range of concentrations of this compound or BNP for a defined period (e.g., 5-30 minutes) at 37°C.[6][7]
2. Cell Lysis and cGMP Measurement:
-
The stimulation is terminated by aspirating the medium and lysing the cells with a suitable lysis buffer (e.g., 0.1 M HCl).
-
The cell lysates are collected and centrifuged to remove cellular debris.
-
The concentration of cGMP in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.[3]
3. Data Analysis:
-
The amount of cGMP produced is normalized to the protein concentration of the cell lysate.
-
Dose-response curves are generated by plotting the cGMP concentration against the logarithm of the agonist concentration.
-
The potency (EC₅₀) and efficacy (Emax) of this compound and BNP are determined from these curves.
References
- 1. differencebetween.com [differencebetween.com]
- 2. Natriuretic peptides in vascular physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of cGMP level in medium during in vitro growth period of murine preantral follicles with and without supplementation of C-type natriuretic peptide | Zygote | Cambridge Core [cambridge.org]
- 4. Pro-Atrial Natriuretic Peptide: A Novel Guanylyl Cyclase-A Receptor Activator That Goes Beyond Atrial and B-Type Natriuretic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Natriuretic Peptides and Nitric Oxide Stimulate cGMP Synthesis in Different Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-validation of Carperitide's efficacy with different heart failure etiologies
For Researchers, Scientists, and Drug Development Professionals
Carperitide, a recombinant form of human atrial natriuretic peptide (ANP), has been utilized in the management of acute decompensated heart failure (ADHF), primarily in Japan.[1] Its therapeutic action is rooted in its ability to induce vasodilation, natriuresis, and diuresis, thereby reducing cardiac preload and afterload.[2] However, the clinical efficacy of this compound appears to vary depending on the underlying cause of heart failure. This guide provides a cross-validation of this compound's efficacy with a focus on different heart failure etiologies, supported by available experimental data.
Comparative Efficacy of this compound
The clinical response to this compound is not uniform across all heart failure patient populations. Emerging evidence suggests that the etiology of heart failure is a significant determinant of the drug's effectiveness.
Decompensated Chronic Heart Failure vs. Acute Myocardial Infarction
A large-scale, multicenter prospective registry analysis involving 3,777 patients with acute heart failure revealed a significant difference in this compound's efficacy based on the underlying disease. The study reported that the clinical efficacy of this compound was markedly higher in patients with decompensated chronic heart failure, including those with cardiomyopathy, valvular diseases, and hypertensive heart disease.[3][4] In contrast, the efficacy was limited in patients whose heart failure was a direct consequence of an acute myocardial infarction.[3][4]
| Heart Failure Etiology | N | Clinically Improved | Efficacy Limitation | Reference |
| Decompensated Chronic Heart Failure (Cardiomyopathy, Valvular Diseases, Hypertensive Heart Disease) | Subset of 3,777 | Significantly Higher Efficacy | - | [3][4] |
| Acute Myocardial Infarction | Subset of 3,777 | Lower Efficacy | Underlying Disease | [3][4] |
Heart Failure with Preserved vs. Reduced Ejection Fraction
A prospective study involving 113 patients with acute heart failure demonstrated a differential diuretic response to this compound based on the patient's ejection fraction. Patients with heart failure with preserved ejection fraction (HFpEF) exhibited a greater diuretic effect from this compound atext_partdministration compared to those with heart failure with reduced ejection fraction (HFrEF).[5] This enhanced response in HFpEF patients was inversely correlated with their baseline ANP levels, suggesting that individuals with a relative ANP deficiency may derive more significant benefit from this compound therapy.[5]
| Patient Subgroup | N | Key Finding | p-value | Reference |
| Heart Failure with Preserved Ejection Fraction (HFpEF) | Part of 113 | Greater diuretic effect of exogenous ANP | <0.001 | [5] |
| Heart Failure with Reduced Ejection Fraction (HFrEF) | Part of 113 | Lower diuretic effect of exogenous ANP | <0.001 | [5] |
Experimental Protocols
Study on Decompensated Chronic Heart Failure vs. Acute Myocardial Infarction
-
Study Design: A 6-year prospective, open-label registry analysis.
-
Participants: 3,777 patients with acute heart failure.
-
Intervention: this compound was administered at a median dose of 0.085 μg/kg/min for a median duration of 65 hours.
-
Primary Outcome: Clinical improvement as assessed by the attending physician.
-
Key Methodological Point: The study analyzed the limitations of this compound's efficacy in relation to the underlying cardiac disease.[3][4]
Study on Heart Failure with Preserved vs. Reduced Ejection Fraction
-
Study Design: A prospective, observational study.
-
Participants: 113 patients with acute heart failure, categorized into HFpEF and HFrEF groups.
-
Intervention: A continuous intravenous infusion of this compound at a dose of 0.0125 μg/kg/min for the initial 6 hours.
-
Primary Outcome: Diuretic effect, measured by urine output.
-
Key Methodological Point: Serum ANP levels were measured before treatment to assess the relationship between endogenous ANP and the diuretic response to exogenous this compound.[5]
Signaling Pathway and Experimental Workflow
The therapeutic effects of this compound are mediated through the natriuretic peptide signaling pathway. This compound, being a recombinant ANP, binds to the natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The subsequent increase in intracellular cGMP concentration mediates a cascade of downstream effects, including vasodilation and natriuresis.[1]
This compound Signaling Pathway
The experimental workflow for a comparative study on this compound's efficacy in different heart failure etiologies typically involves patient stratification, standardized treatment protocols, and defined endpoints.
Comparative Experimental Workflow
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicenter prospective investigation on efficacy and safety of this compound for acute heart failure in the 'real world' of therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of exogenous atrial natriuretic peptide in patients with heart failure with preserved ejection fraction: deficiency of atrial natriuretic peptide and replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Carperitide in Heart Failure: A Comparative Meta-Analysis of Clinical Outcomes
For Researchers, Scientists, and Drug Development Professionals
Carperitide, a recombinant form of human atrial natriuretic peptide (ANP), has been a subject of extensive research in the management of acute heart failure (AHF). This guide provides a meta-analytical overview of key clinical trials investigating the efficacy and safety of this compound, comparing its performance against placebo and other therapeutic alternatives. The following sections detail the quantitative outcomes from these trials, the experimental methodologies employed, and the underlying signaling pathways.
Comparative Efficacy of this compound: A Meta-Analysis of Clinical Endpoints
The clinical utility of this compound in improving hard clinical endpoints in patients with heart failure remains a topic of debate. Multiple meta-analyses have been conducted to synthesize the evidence from various clinical trials. The tables below summarize the key findings from these analyses, comparing this compound to placebo/standard therapy, nesiritide, and nitrates.
This compound vs. Placebo/Standard Therapy
Recent meta-analyses have yielded conflicting results regarding the impact of this compound on mortality in patients with acute heart failure. One meta-analysis found no significant difference in heart failure-related mortality between this compound and placebo groups[1][2]. However, after adjusting for heterogeneity, the same analysis revealed a significantly higher in-hospital mortality in the this compound group[1][2]. Conversely, another comprehensive meta-analysis demonstrated no significant difference in all-cause mortality, hospitalization due to heart failure, or the composite outcome of hospitalization and death when comparing this compound to control groups[3][4].
| Outcome | This compound Group | Control Group (Placebo/Standard Therapy) | Risk Ratio (RR) [95% CI] | Heterogeneity (I²) | Citation |
| In-Hospital Mortality | Higher | Lower | 1.16 [1.07 to 1.27] | 0% | [1][2] |
| Heart Failure-Related Mortality | No significant difference | No significant difference | 0.81 [0.45 to 1.45] | 62% | [1][2] |
| All-Cause Mortality | No significant difference | No significant difference | 1.02 [0.63 to 1.66] | 66% | [3][4] |
| Hospitalization due to Heart Failure | No significant difference | No significant difference | 0.98 [0.85 to 1.14] | 0% | [3][4] |
| Composite of Hospitalization and Death | No significant difference | No significant difference | 0.98 [0.85 to 1.14] | 75% | [3][4] |
This compound vs. Alternative Vasodilators
Comparisons with other vasodilators, such as nesiritide (recombinant B-type natriuretic peptide) and nitrates, are crucial for contextualizing the therapeutic role of this compound.
This compound vs. Nesiritide: A meta-analysis focusing on cardiovascular surgery patients, a population with some similarities to acute heart failure patients in terms of hemodynamic stress, found that both this compound (ANP) and nesiritide (BNP) infusion may preserve renal function post-surgery. The analysis showed that ANP infusion significantly decreased peak serum creatinine levels and the incidence of arrhythmia and renal replacement therapy. Both ANP and BNP infusions were associated with a significant reduction in the length of ICU and hospital stays.
| Outcome | This compound (ANP) / Nesiritide (BNP) | Control Group | Effect | Citation |
| Peak Serum Creatinine | Lower with ANP | Higher | Significant Decrease | |
| Arrhythmia Incidence | Lower with ANP | Higher | Significant Decrease | |
| Renal Replacement Therapy | Lower with ANP | Higher | Significant Decrease | |
| ICU Stay Length | Shorter | Longer | Significant Decrease | |
| Hospital Stay Length | Shorter | Longer | Significant Decrease |
This compound vs. Nitrates: A large cohort study comparing this compound with nitrates as a first-line treatment for acute heart failure found that this compound was associated with worse in-hospital outcomes. After adjusting for patient characteristics, the this compound group had a significantly higher risk of in-hospital mortality.
| Outcome | This compound Group | Nitrates Group | Hazard Ratio (HR) [95% CI] | Citation |
| In-Hospital Mortality | Higher | Lower | 1.49 [1.35 to 1.64] |
Experimental Protocols of Key Clinical Trials
The following section details the methodologies of pivotal clinical trials included in the meta-analyses, providing insights into the patient populations, interventions, and endpoints evaluated.
LASCAR-AHF (Low-dose Administration of this compound for Acute Heart Failure) Trial
-
Study Design: A multicenter, open-label, randomized controlled trial conducted across nine sites in Japan[5].
-
Patient Population: 247 patients with acute heart failure.
-
Intervention:
-
This compound Group (n=122): Intravenous low-dose this compound in addition to standard heart failure treatment for 72 hours.
-
Control Group (n=125): Standard heart failure treatment alone[5].
-
-
Primary Endpoint: A composite of all-cause death and hospitalization for heart failure within 2 years[5].
-
Key Exclusion Criteria: Not explicitly detailed in the provided search results.
-
Statistical Analysis: The primary analysis was based on the intention-to-treat principle. The hazard ratio for the primary endpoint was calculated using a Cox proportional hazards model.
PROTECT (Effects of this compound on the Long-Term Prognosis of Patients with Acute Decompensated Chronic Heart Failure) Study
-
Study Design: A multicenter randomized controlled study.
-
Patient Population: 49 patients with acute decompensated heart failure (ADHF).
-
Intervention:
-
This compound Group (n=26): Low-dose this compound (0.01-0.05 μg/kg/min) infused for 72 hours as initial treatment.
-
Control Group (n=23): Standard medical treatment without this compound. Anti-aldosterone drugs were prohibited in both groups.
-
-
Primary Endpoint: A composite of death and rehospitalization during an 18-month follow-up period.
-
Key Exclusion Criteria: Not explicitly detailed in the provided search results.
-
Statistical Analysis: The primary endpoint was analyzed using the Kaplan-Meier method with the log-rank test. A Cox proportional hazards model was used to identify independent predictors of cardiac events.
NCT00613964: The Effects of this compound on Short and Long-term Prognosis in Patients With Both Cardiac and Renal Failure
-
Study Design: A randomized, parallel-group study.
-
Patient Population: Patients with heart failure of any etiology and an estimated glomerular filtration rate (eGFR) of ≤ 60 ml/min/1.73 m².
-
Intervention:
-
This compound Group: Standard heart failure therapy plus this compound (0.025-0.05 μg/kg/min).
-
Control Group: Standard heart failure therapy alone.
-
-
Primary Endpoint: All-cause mortality at discharge, 6 months, and 2 years.
-
Key Exclusion Criteria: Severe heart failure requiring percutaneous cardiopulmonary bypass support, end-stage renal failure on maintenance dialysis, severe hepatic dysfunction, severe anemia, and a history of allergy to this compound.
-
Statistical Analysis: The statistical analysis plan was not detailed in the provided search results.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its physiological effects by activating the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylate cyclase. This initiates a signaling cascade that leads to vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system (RAAS).
Caption: this compound binds to NPR-A, activating guanylate cyclase and increasing cGMP, which leads to beneficial downstream effects in heart failure.
Meta-Analysis Workflow
The process of conducting a meta-analysis involves a systematic approach to identify, evaluate, and synthesize all relevant studies on a specific topic.
References
- 1. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. jacc.org [jacc.org]
- 5. Innovative Therapeutics: Designer Natriuretic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Carperitide and Ularitide: Interaction with Natriuretic Peptide Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Carperitide and Ularitide, two therapeutic natriuretic peptides, focusing on their interaction with natriuretic peptide receptors. This analysis is supported by available experimental data to offer an objective performance comparison.
Introduction
This compound, a synthetic analog of human atrial natriuretic peptide (ANP), and Ularitide, the synthetic form of urodilatin, are both members of the natriuretic peptide family.[1][2] They are utilized in clinical settings for their vasodilatory and natriuretic properties, particularly in the management of acute decompensated heart failure.[3][4][5] Both peptides exert their therapeutic effects primarily through the activation of the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylate cyclase.[1][6] This interaction triggers a downstream signaling cascade mediated by cyclic guanosine monophosphate (cGMP), leading to a range of physiological responses.[1][6]
Molecular and Functional Comparison
This compound is the recombinant form of the 28-amino acid alpha-human atrial natriuretic peptide (α-hANP). Ularitide is a 32-amino acid peptide that differs from ANP by an additional four amino acids at the N-terminal end.[1] This structural difference is thought to confer Ularitide with a higher resistance to degradation by neutral endopeptidase (NEP).
Both this compound and Ularitide are agonists for the natriuretic peptide receptor-A (NPR-A).[1][7] The binding of these peptides to NPR-A activates its intracellular guanylate cyclase domain, which catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[1][6]
Data Presentation
The following tables summarize the available quantitative data for this compound and Ularitide concerning their interaction with natriuretic peptide receptors and their functional output.
Table 1: Comparative Binding Affinity for NPR-A
| Ligand | Receptor | Binding Affinity (Ki/Kd) | Source |
| This compound (as ANP) | NPR-A | Data from direct comparative studies with Ularitide is limited. However, ANP is known to be a high-affinity ligand for NPR-A. | [8] |
| Ularitide (as Urodilatin) | NPR-A | Urodilatin is reported to be as effective as ANP in displacing 125I-ANP binding, suggesting a comparable high binding affinity for NPR-A. | [9] |
Table 2: Comparative Potency for cGMP Stimulation
| Ligand | Cell/Tissue System | Potency (EC50/Effective Concentration) | Source |
| This compound (as ANP) | Human kidney epithelial (IHKE-1) cells | Maximal stimulatory effects at 1 nM, with significant effects at 0.1 pM. | [10] |
| Ularitide (as Urodilatin) | Human kidney epithelial (IHKE-1) cells | Equally potent to ANP in stimulating cGMP generation, with maximal stimulatory effects at 1 nM and significant effects at 0.1 pM. | [10] |
| Ularitide (as Urodilatin) | Rat inner medullary collecting ducts (IMCD) | 10-8 M Urodilatin stimulated a threefold increase in cGMP accumulation, a pattern similar to ANP. | [11] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general method for determining the binding affinity of this compound and Ularitide to NPR-A.
1. Membrane Preparation:
-
Tissues or cells expressing NPR-A are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add a constant amount of membrane preparation, a fixed concentration of a radiolabeled ligand that binds to NPR-A (e.g., 125I-ANP), and varying concentrations of the unlabeled competitor (this compound or Ularitide).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
3. Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
The filters are washed multiple times with an ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from the total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
In Vitro cGMP Accumulation Assay
This protocol describes a general method to measure the potency of this compound and Ularitide in stimulating cGMP production.
1. Cell Culture and Treatment:
-
Culture cells expressing NPR-A (e.g., human kidney epithelial cells) to confluence in appropriate multi-well plates.
-
Prior to the experiment, the cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cGMP.
-
The cells are then stimulated with varying concentrations of this compound or Ularitide for a defined period (e.g., 10-30 minutes) at 37°C.
2. Cell Lysis and Sample Preparation:
-
The stimulation is stopped by removing the medium and lysing the cells, often with a weak acid like 0.1 M HCl, which also serves to inactivate phosphodiesterases.
-
The cell lysates are collected and can be stored at -20°C until the assay is performed.
3. cGMP Measurement (Enzyme Immunoassay - EIA):
-
A competitive EIA is a common method for quantifying cGMP.
-
The assay is typically performed in a 96-well plate pre-coated with an antibody that captures a cGMP-enzyme conjugate.
-
Standards with known cGMP concentrations and the prepared cell lysates are added to the wells, followed by a fixed amount of cGMP-enzyme conjugate (e.g., cGMP-alkaline phosphatase).
-
The plate is incubated to allow for competitive binding between the cGMP in the sample/standard and the cGMP-enzyme conjugate for the primary antibody.
-
After washing to remove unbound reagents, a substrate for the enzyme is added, which generates a colorimetric signal.
-
The intensity of the color is inversely proportional to the amount of cGMP in the sample.
4. Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known cGMP concentrations.
-
The cGMP concentration in the samples is determined by interpolating their absorbance values from the standard curve.
-
The data is then plotted as cGMP concentration versus the log of the agonist (this compound or Ularitide) concentration and analyzed using non-linear regression to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).[13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound and Ularitide and a typical experimental workflow for their comparison.
Caption: Signaling pathway of this compound and Ularitide via NPR-A.
Caption: Experimental workflow for comparing this compound and Ularitide.
Conclusion
Both this compound and Ularitide are potent activators of the natriuretic peptide receptor-A, leading to the production of the second messenger cGMP. Available data suggests that they exhibit comparable high binding affinity to NPR-A and are equipotent in stimulating cGMP production in target cells. The primary difference between the two peptides may lie in their pharmacokinetic profiles, with Ularitide's structure potentially offering greater resistance to enzymatic degradation. Further head-to-head studies providing precise binding affinities (Ki values) under identical experimental conditions would be beneficial for a more definitive comparison. The choice between these agents in a clinical or research setting may depend on factors beyond receptor interaction, including their in vivo stability, duration of action, and specific clinical indications.
References
- 1. Ularitide for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Ularitide used for? [synapse.patsnap.com]
- 4. Ularitide for the treatment of acute decompensated heart failure: from preclinical to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on mortality and ANP levels in acute heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Innovative Therapeutics: Designer Natriuretic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natriuretic Peptides: It Is Time for Guided Therapeutic Strategies Based on Their Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of urodilatin on cGMP accumulation in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
